2-Amino-2-(4-ethylphenyl)acetonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(4-ethylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIGXKOCXUIPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 2-Amino-2-(4-ethylphenyl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the core chemical entity, 2-Amino-2-(4-ethylphenyl)acetonitrile. This α-aminonitrile is a valuable building block in medicinal chemistry and drug development due to the versatile reactivity of its amino and nitrile functional groups. This document outlines a probable synthetic route based on the well-established Strecker synthesis and presents expected characterization data based on analogous compounds.
Synthesis Methodology
The most common and direct method for the synthesis of α-aminonitriles such as this compound is the Strecker synthesis.[1][2][3] This one-pot, three-component reaction involves the reaction of an aldehyde, a source of ammonia, and a cyanide source.
General Experimental Protocol (Strecker Synthesis)
The following is a representative experimental protocol for the synthesis of this compound via the Strecker synthesis. It is important to note that this is a general procedure and may require optimization for specific laboratory conditions and desired yield and purity.
Materials:
-
4-ethylbenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O) or other suitable extraction solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylbenzaldehyde (1.0 eq) in methanol or ethanol.
-
Add a solution of ammonium chloride (1.1 eq) in water to the flask.
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly add a solution of sodium cyanide or potassium cyanide (1.1 eq) in water to the reaction mixture, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with diethyl ether or another suitable organic solvent (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product may be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Characterization of this compound
The successful synthesis of this compound must be confirmed through various analytical techniques. The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds.
Physical and Spectroscopic Data
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₂N₂ |
| Molecular Weight | 160.22 g/mol [1] |
| Appearance | Expected to be a solid or oil |
| Melting Point | Not available in cited literature |
Spectroscopic Data for Characterization
The following tables provide expected spectroscopic data for this compound. These values are based on typical ranges for similar α-aminonitrile compounds.[1]
Table 1: Expected ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.3-7.1 | d | 2H | Ar-H (ortho to ethyl) |
| ~ 7.2-7.0 | d | 2H | Ar-H (meta to ethyl) |
| ~ 4.5 | s | 1H | CH(NH₂)CN |
| ~ 2.6 | q | 2H | -CH₂CH₃ |
| ~ 2.0 (broad) | s | 2H | -NH₂ |
| ~ 1.2 | t | 3H | -CH₂CH₃ |
Table 2: Expected ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 | Ar-C (ipso-ethyl) |
| ~ 135 | Ar-C (ipso-CH) |
| ~ 128 | Ar-CH |
| ~ 127 | Ar-CH |
| ~ 120 | -C≡N |
| ~ 50 | -CH(NH₂)CN |
| ~ 28 | -CH₂CH₃ |
| ~ 15 | -CH₂CH₃ |
Table 3: Expected IR and Mass Spectrometry Data
| Technique | Wavenumber (cm⁻¹) / m/z | Assignment |
| IR Spectroscopy | ~ 3400-3300 | N-H stretch (amino) |
| ~ 3100-3000 | Ar C-H stretch | |
| ~ 2970-2850 | Aliphatic C-H stretch | |
| ~ 2240-2210 | -C≡N stretch | |
| Mass Spectrometry | 160.10 | [M]⁺ (Molecular Ion) |
| 133.08 | [M-HCN]⁺ |
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the synthesis and characterization workflows.
Caption: General workflow for the synthesis of this compound.
Caption: Logical workflow for the characterization of this compound.
References
A Technical Guide to the Formation of 2-Amino-2-(4-ethylphenyl)acetonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of the formation mechanism of 2-Amino-2-(4-ethylphenyl)acetonitrile, a key intermediate in various synthetic pathways. The primary route of synthesis is the Strecker reaction, a classic and efficient method for producing α-aminonitriles. This guide details the reaction mechanism, presents a representative experimental protocol, summarizes quantitative data from related syntheses, and provides visualizations for the core chemical processes and workflows.
Core Mechanism of Formation: The Strecker Synthesis
The formation of this compound proceeds via the Strecker synthesis, a three-component reaction involving an aldehyde, ammonia, and a cyanide source.[1][2][3] The specific precursors for this synthesis are 4-ethylbenzaldehyde, ammonia (or an ammonium salt like ammonium chloride), and a cyanide salt (such as potassium or sodium cyanide).[2][4]
The mechanism can be described in two primary stages:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 4-ethylbenzaldehyde. This is followed by a proton exchange and subsequent dehydration, which eliminates a water molecule to form a reactive iminium ion intermediate.[1][4][5]
-
Nucleophilic Cyanide Addition: The cyanide ion (CN⁻) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms a new carbon-carbon bond and yields the final product, this compound.[1][4][6]
The overall reaction is robust and can be catalyzed under various conditions, including acidic or basic media, and even in water or under solvent-free conditions.[6][7]
Reaction Pathway Visualization
The following diagram illustrates the step-by-step mechanism for the formation of this compound.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker_amino_acid_synthesis [chemeurope.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. A truly green synthesis of α-aminonitriles via Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
"spectroscopic data for 2-Amino-2-(4-ethylphenyl)acetonitrile (NMR, IR, MS)"
This technical guide provides a detailed overview of the expected spectroscopic data for 2-Amino-2-(4-ethylphenyl)acetonitrile (CAS: 746571-09-5, Molecular Formula: C₁₀H₁₂N₂). The information is intended for researchers, scientists, and professionals in drug development engaged in the synthesis, characterization, and analysis of this compound.
While direct experimental spectra for this specific molecule are not widely published, this document presents a comprehensive, predicted dataset based on its chemical structure and data from analogous compounds.[1][2] The protocols provided are standardized methodologies for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~ 7.35 | Doublet | ~ 8.0 | 2H | Ar-H (ortho to CH(NH₂)CN) |
| ~ 7.20 | Doublet | ~ 8.0 | 2H | Ar-H (ortho to Ethyl) |
| ~ 4.52 | Singlet | - | 1H | α-H |
| ~ 2.65 | Quartet | 7.6 | 2H | -CH₂ CH₃ |
| ~ 2.10 | Broad Singlet | - | 2H | -NH₂ |
| ~ 1.25 | Triplet | 7.6 | 3H | -CH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~ 145.5 | Quaternary | Ar-C -CH₂CH₃ |
| ~ 134.8 | Quaternary | Ar-C -CH(NH₂)CN |
| ~ 129.0 | Tertiary | Ar-C H (ortho to Ethyl) |
| ~ 127.5 | Tertiary | Ar-C H (ortho to CH(NH₂)CN) |
| ~ 120.1 | Quaternary | -C ≡N |
| ~ 50.3 | Tertiary | C H(NH₂)CN |
| ~ 28.6 | Secondary | -C H₂CH₃ |
| ~ 15.4 | Primary | -CH₂C H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2970 - 2850 | C-H Stretch | Aliphatic (Ethyl group) |
| 2240 - 2210 | C≡N Stretch | Nitrile |
| ~ 1610 | N-H Bend | Primary Amine (-NH₂) |
| 1600, 1510, 1450 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Impact, EI)
| m/z | Proposed Identity | Notes |
|---|---|---|
| 160 | [M]⁺ | Molecular Ion |
| 159 | [M-H]⁺ | Loss of a hydrogen atom |
| 131 | [M-HCN-H₂]⁺ or [M-C₂H₅]⁺ | Loss of the ethyl group is a likely fragmentation pathway, resulting in a stable benzylic cation.[2] |
| 105 | [C₈H₉]⁺ | Ethylphenyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Experimental Protocols
The following sections detail standardized protocols for the acquisition of NMR, IR, and MS data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). For exchange experiments, deuterium oxide (D₂O) can be used.
-
Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer, such as a Bruker AVANCE series instrument.[3]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32, depending on sample concentration.
-
Spectral Width: -2 to 12 ppm.[3]
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-2048, due to the low natural abundance of ¹³C.
-
Spectral Width: -10 to 220 ppm.[3]
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet centered at 77.16 ppm.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disc. Alternatively, for a rapid analysis, a Diamond ATR (Attenuated Total Reflectance) accessory can be used with the neat solid sample.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor or PerkinElmer Spectrum series instrument.[4]
-
Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.
-
Background: Record a background spectrum of the empty sample compartment (or pure KBr pellet) prior to the sample scan.
-
-
Data Processing: The instrument software automatically performs a background subtraction from the sample spectrum to yield the final transmittance or absorbance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount (~1 mg) of the compound in a suitable volatile solvent like methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer with an Electron Impact (EI) or Electrospray Ionization (ESI) source. For trace-level quantification, a triple quadrupole tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.[5]
-
Acquisition (EI Mode):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Introduction Method: Direct insertion probe or via Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
-
Data Processing: The mass spectrum is generated by plotting ion abundance against the mass-to-charge ratio (m/z). Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the complete spectroscopic analysis and characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. This compound (746571-09-5) for sale [vulcanchem.com]
- 2. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
The Diverse Biological Activities of Substituted Aminonitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted aminonitriles represent a versatile class of organic compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in drug discovery and development. Their unique chemical structure, characterized by an amino group and a nitrile function attached to the same carbon atom, allows for diverse chemical modifications, leading to a wide array of pharmacological effects. This technical guide provides an in-depth overview of the potential biological activities of substituted aminonitriles, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
I. Enzyme Inhibition: A Key Mechanism of Action
A significant number of biologically active substituted aminonitriles exert their effects through the inhibition of specific enzymes. This targeted approach offers the potential for high efficacy and reduced off-target effects.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes
Substituted aminonitriles are prominent in the development of DPP-IV inhibitors for the management of type 2 diabetes.[1] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-IV, these compounds increase the levels of active incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
Vildagliptin , a well-established antidiabetic drug, is a prime example of a substituted aminonitrile acting as a potent and selective DPP-IV inhibitor.
Table 1: Quantitative Data for DPP-IV Inhibition by Vildagliptin
| Compound | Target | IC50 | Assay Conditions | Reference |
| Vildagliptin | Human DPP-IV | 4.6 nM | In vitro enzymatic assay | [2] |
Experimental Protocol: DPP-IV Inhibition Assay
A common method to determine the inhibitory activity of compounds against DPP-IV is a fluorometric assay.[3][4]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test compound (substituted aminonitrile)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted test compound, DPP-IV enzyme, and assay buffer.
-
Incubate the mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the DPP-IV substrate.
-
Monitor the fluorescence intensity (e.g., excitation at 350-360 nm and emission at 450-465 nm) over time.
-
Calculate the rate of reaction and determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway: DPP-IV Inhibition and Insulin Secretion
The inhibition of DPP-IV by substituted aminonitriles like vildagliptin leads to a cascade of events that ultimately enhances insulin secretion from pancreatic β-cells.
Cathepsin K Inhibition for Osteoporosis
Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a key enzyme in bone resorption through the degradation of bone matrix proteins like type I collagen.[5] Substituted aminonitriles have been developed as potent and selective inhibitors of cathepsin K for the treatment of osteoporosis.
Odanacatib is a notable example of a substituted aminonitrile that was extensively studied as a cathepsin K inhibitor.
Table 2: Quantitative Data for Cathepsin K Inhibition by Odanacatib
| Compound | Target | IC50 | Assay Conditions | Reference |
| Odanacatib | Human Cathepsin K | 0.2 nM | In vitro enzymatic assay | [6][7] |
| Odanacatib | Mouse B cell antigen presentation | 1.5 µM | Cell-based assay | [6][7] |
| Odanacatib | CTx release (bone resorption) | 9.4 nM | Osteoclast activity assay | [6][7] |
Experimental Protocol: Cathepsin K Inhibition Assay
The inhibitory activity against cathepsin K can be assessed using a fluorometric assay similar to the one described for DPP-IV.[8]
Materials:
-
Human recombinant Cathepsin K enzyme
-
Cathepsin K substrate (e.g., a fluorogenic peptide)
-
Assay buffer (e.g., acetate buffer, pH 5.5, containing DTT and EDTA)
-
Test compound (substituted aminonitrile)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Activate the Cathepsin K enzyme according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the diluted test compound, activated Cathepsin K, and assay buffer.
-
Pre-incubate the mixture for a specific duration.
-
Initiate the reaction by adding the Cathepsin K substrate.
-
Monitor the increase in fluorescence over time.
-
Calculate the IC50 value of the test compound.
Signaling Pathway: Cathepsin K in Bone Resorption
Cathepsin K plays a crucial role in the final steps of bone degradation by osteoclasts. Its inhibition by substituted aminonitriles directly prevents the breakdown of the bone matrix.
II. Anticancer Activity
Several substituted aminonitriles have demonstrated potent anticancer activity through various mechanisms, including DNA interaction and induction of apoptosis.
Saframycin A , a complex tetrahydroisoquinoline antibiotic containing an aminonitrile moiety, exhibits significant antitumor properties.[9] Its mechanism of action involves covalent binding to the minor groove of DNA, leading to the inhibition of DNA and RNA synthesis and ultimately apoptosis.[9]
Table 3: Quantitative Data for Anticancer Aminonitriles
| Compound | Cell Line | IC50 | Assay Type | Reference |
| Saframycin A | L1210 leukemia | ~10 ng/mL | Cell Viability | [9] |
| Substituted anilino-fluoroquinolones (e.g., 4b) | K562 leukemia | <50 µM | Antiproliferation | [10] |
| Substituted anilino-fluoroquinolones (e.g., 3c) | MCF7 breast cancer | <50 µM | Reduction of Viability | [10] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[11][12][13][14]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (substituted aminonitrile)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathway: Saframycin A-Induced Cytotoxicity
The cytotoxic effect of Saframycin A is initiated by its interaction with DNA, which triggers a cellular response leading to apoptosis.
III. Other Biological Activities
The structural diversity of substituted aminonitriles has led to the discovery of compounds with a range of other important biological activities.
Table 4: Diverse Biological Activities of Substituted Aminonitriles
| Activity | Compound Class/Example | Target/Mechanism | Reference |
| Antiviral | Various substituted aminonitriles | Inhibition of viral enzymes or replication | [15] |
| Antibacterial | Framycetin (aminoglycoside with aminonitrile-like features) | Binds to 30S ribosomal subunit, inhibiting protein synthesis | [16] |
| Antifungal | Novel synthetic aminonitriles | Disruption of fungal cell membrane or essential enzymes | - |
Further research is ongoing to explore the full therapeutic potential of this versatile class of compounds.
IV. Synthesis of Biologically Active Substituted Aminonitriles
The Strecker synthesis and its variations are the most common and efficient methods for the preparation of α-aminonitriles. This one-pot, three-component reaction involves an aldehyde or ketone, an amine, and a cyanide source.
General Experimental Workflow: Strecker Synthesis
Detailed Synthesis of Vildagliptin Intermediate:
A key intermediate in the synthesis of Vildagliptin, (S)-1-(chloroacetyl)-2-cyanopyrrolidine, can be prepared from L-prolinamide.[17]
-
N-Chloroacetylation: L-prolinamide is reacted with chloroacetyl chloride in a suitable solvent (e.g., a mixture of isopropyl acetate and DMF) to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.
-
Dehydration: The resulting amide is then dehydrated using a dehydrating agent such as cyanuric chloride to afford the desired aminonitrile intermediate.
Detailed Synthesis of Odanacatib:
An enantioselective synthesis of Odanacatib has been described involving a key stereospecific SN2 triflate displacement.[15]
-
A chiral α-trifluoromethylbenzyl triflate is reacted with (S)-γ-fluoroleucine ethyl ester.
-
This displacement reaction generates the required α-trifluoromethylbenzyl amino stereocenter with high yield and minimal loss of stereochemistry.
-
Further synthetic steps lead to the final Odanacatib molecule.
Total Synthesis of Saframycin A:
The total synthesis of the complex natural product Saframycin A has been achieved through multi-step synthetic routes.[8][18][19] These syntheses often involve the construction of the tetrahydroisoquinoline core, followed by the elaboration of the pentacyclic system and introduction of the aminonitrile functionality.
V. Conclusion
Substituted aminonitriles are a rich source of biologically active molecules with significant therapeutic potential. Their ability to act as potent and selective enzyme inhibitors, as well as their anticancer and antimicrobial properties, makes them a focal point of interest in medicinal chemistry and drug development. The continued exploration of their chemical space, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of novel and effective therapeutic agents. This guide provides a foundational understanding for researchers and scientists to build upon in their pursuit of innovative treatments for a wide range of diseases.
References
- 1. Mode of action of saframycin A, a novel heterocyclic quinone antibiotic. Inhibition of RNA synthesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Cathepsin K Activity-dependent Regulation of Osteoclast Actin Ring Formation and Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. MTT (Assay protocol [protocols.io]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comprehensive Review of 2-Aryl-2-Aminoacetonitrile Derivatives: Synthesis, Biological Activities, and Therapeutic Potential
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aryl-2-aminoacetonitrile derivatives represent a versatile class of organic compounds characterized by a central α-aminoacetonitrile core with an aryl substituent at the α-position. This structural motif has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anthelmintic, anticancer, anticonvulsant, and antimicrobial properties. This in-depth technical guide provides a comprehensive literature review of 2-aryl-2-aminoacetonitrile derivatives, focusing on their synthesis, mechanisms of action, and quantitative biological data. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this promising area.
Synthesis of 2-Aryl-2-Aminoacetonitrile Derivatives
The synthesis of 2-aryl-2-aminoacetonitrile derivatives is most commonly achieved through the Strecker synthesis. This one-pot, three-component reaction involves the condensation of an aryl aldehyde with an amine in the presence of a cyanide source, typically an alkali metal cyanide or trimethylsilyl cyanide.
A general synthetic workflow for the Strecker synthesis of 2-aryl-2-aminoacetonitrile derivatives is depicted below.
Caption: General workflow for the Strecker synthesis of 2-aryl-2-aminoacetonitrile derivatives.
Experimental Protocol: General Procedure for the Strecker Synthesis
-
Reaction Setup: To a solution of the aryl aldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, add the amine (1-1.2 equivalents).
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. An acid or base catalyst may be added to promote this step.
-
Cyanation: Add the cyanide source (1-1.5 equivalents) portion-wise to the reaction mixture. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-2-aminoacetonitrile derivative.
Biological Activities and Mechanisms of Action
Anthelmintic Activity
A significant breakthrough in the field of anthelmintics was the discovery of the aminoacetonitrile derivatives (AADs), with monepantel (AAD 1566) being the first representative of this class to be commercialized.[1][2] These compounds have demonstrated high efficacy against a broad spectrum of gastrointestinal nematodes, including strains resistant to other anthelmintic classes.[1][2]
Mechanism of Action: The anthelmintic activity of AADs is mediated through their interaction with a nematode-specific subfamily of nicotinic acetylcholine receptors (nAChRs), specifically the DEG-3/DES-2 type receptors.[3] This interaction leads to the activation of a unique ACR-23 nicotinic acetylcholine receptor subunit, causing an influx of ions and subsequent spastic paralysis of the worms, ultimately leading to their expulsion from the host.[3]
Caption: Signaling pathway for the anthelmintic action of 2-aryl-2-aminoacetonitrile derivatives.
Quantitative Data: Anthelmintic Efficacy of Monepantel
| Nematode Species | Host | Dose (mg/kg) | Efficacy (%) | Reference |
| Haemonchus contortus | Sheep | 2.5 | >99 | [1] |
| Teladorsagia circumcincta | Sheep | 2.5 | >99 | [1] |
| Trichostrongylus colubriformis | Sheep | 2.5 | >99 | [1] |
| Cooperia oncophora | Cattle | 5.0 | >99 | [1] |
| Ostertagia ostertagi | Cattle | 5.0 | >99 | [1] |
Experimental Protocol: In Vitro Anthelmintic Assay (Larval Development Assay)
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Serially dilute the test compounds in a nutritive agar-based medium in 96-well plates.
-
Egg Inoculation: Add a suspension of nematode eggs (e.g., Haemonchus contortus) to each well.
-
Incubation: Incubate the plates at 28°C and 80% relative humidity for 6 days to allow for larval development.
-
Data Analysis: Determine the number of third-stage larvae (L3) in each well. The nematocidal activity is expressed as the percentage reduction in L3 development compared to a vehicle control. The EC100 (the effective concentration that eliminates all nematodes) can be determined.[1]
Anticancer Activity
Recent studies have highlighted the potential of 2-aryl-2-aminoacetonitrile derivatives, particularly monepantel, as anticancer agents.[4] Monepantel has been shown to inhibit the proliferation of various cancer cell lines, with a degree of selectivity for cancer cells over non-malignant cells.[4]
Mechanism of Action: The anticancer mechanism of monepantel is distinct from its anthelmintic action and does not involve nAChRs.[4] Instead, it induces G1 phase cell cycle arrest by modulating the expression of key cell cycle regulatory proteins.[4] This is believed to be mediated through the inhibition of the mTOR signaling pathway. Specifically, monepantel treatment leads to a decrease in the levels of cyclin D1, cyclin A, cyclin-dependent kinase 2 (CDK2), and CDK4, and an increase in the expression of the CDK inhibitor p27kip1.[4] This culminates in the inhibition of DNA synthesis and cleavage of poly (ADP-ribose) polymerase (PARP-1).[4]
Caption: Proposed signaling pathway for the anticancer activity of monepantel.
Quantitative Data: In Vitro Anticancer Activity of Monepantel
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-3 | Ovarian Cancer | 7.2 ± 0.2 | [4] |
| A2780 | Ovarian Cancer | 4.4 ± 0.27 | [4] |
| SKOV-3 | Ovarian Cancer | 31.18 ± 0.76 | [4] |
| IGROV-1 | Ovarian Cancer | 10.5 ± 0.5 | [4] |
| HOSE (non-malignant) | Ovarian Surface Epithelial | 74.8 ± 7.7 | [4] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aryl-2-aminoacetonitrile derivative for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Protocol: Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).
Anticonvulsant and Antimicrobial Activities
While the anthelmintic and anticancer properties of 2-aryl-2-aminoacetonitrile derivatives are the most extensively studied, preliminary evidence suggests potential for anticonvulsant and antimicrobial activities. However, the available data is less specific to this chemical class, and the mechanisms of action are likely to be diverse and require further investigation. For anticonvulsant activity, potential mechanisms could involve modulation of ion channels (e.g., sodium, calcium) or enhancement of GABAergic neurotransmission. The antimicrobial activity of related nitrile-containing compounds has been attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. Further research is needed to elucidate the specific targets and efficacy of 2-aryl-2-aminoacetonitrile derivatives in these therapeutic areas.
Conclusion and Future Perspectives
2-Aryl-2-aminoacetonitrile derivatives have emerged as a privileged scaffold in medicinal chemistry, with monepantel serving as a prime example of their therapeutic potential. The well-established anthelmintic activity, coupled with the promising anticancer properties, underscores the importance of continued research in this area. Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the aryl and amino substituents to optimize potency and selectivity for different biological targets.
-
Mechanism of Action Elucidation: Further investigation into the molecular targets and signaling pathways involved in the anticonvulsant and antimicrobial activities.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive in vivo studies to assess the drug-like properties and safety profiles of novel derivatives.
-
Development of New Synthetic Methodologies: Exploration of more efficient and environmentally friendly synthetic routes to access a wider diversity of these compounds.
The versatility of the 2-aryl-2-aminoacetonitrile core, combined with the growing understanding of its biological interactions, positions this class of compounds as a rich source for the discovery of new and effective therapeutic agents.
References
- 1. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer properties of novel aminoacetonitrile derivative monepantel (ADD 1566) in pre-clinical models of human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Stability of 2-Amino-2-(4-ethylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to evaluate the thermodynamic stability of 2-Amino-2-(4-ethylphenyl)acetonitrile. In the absence of publicly available experimental data for this specific compound, this document serves as a practical framework, outlining the essential experimental protocols and data interpretation required for a thorough thermal hazard assessment. The quantitative data presented herein is illustrative and intended to guide researchers in their own experimental design and analysis.
Introduction
This compound is an amino nitrile derivative with potential applications in organic synthesis and pharmaceutical development. As with any new chemical entity, a thorough understanding of its thermodynamic stability is paramount to ensure safe handling, storage, and scale-up. Thermal runaway reactions, characterized by rapid, uncontrolled increases in temperature and pressure, can occur when the heat generated by a substance's decomposition exceeds the rate of heat removal.[1] A systematic evaluation of thermal hazards is therefore a critical component of chemical process safety.
This guide details the key experimental techniques and analytical approaches for characterizing the thermodynamic stability of this compound.
Thermodynamic Stability Assessment Workflow
A logical workflow for assessing the thermodynamic stability of a compound like this compound involves a tiered approach, from initial screening to detailed calorimetric studies.
Caption: Workflow for Thermodynamic Stability Assessment.
Quantitative Data Summary (Illustrative)
The following table summarizes the type of quantitative data that would be obtained from a comprehensive thermodynamic stability analysis of this compound. Note: These values are hypothetical and for illustrative purposes only.
| Parameter | Symbol | Illustrative Value | Method | Significance |
| Onset Decomposition Temperature | Tonset | 185 °C | DSC | Temperature at which decomposition begins. |
| Peak Decomposition Temperature | Tpeak | 210 °C | DSC | Temperature of maximum decomposition rate. |
| Enthalpy of Decomposition | ΔHd | -350 J/g | DSC | Total heat released during decomposition. |
| Mass Loss at Decomposition | 55% | TGA | Indicates the fraction of volatile decomposition products. | |
| Onset Temperature (Adiabatic) | Tonset, ad | 170 °C | ARC | Onset of self-heating under adiabatic conditions. |
| Time to Maximum Rate (Adiabatic) | TMRad | 24 hours at 150 °C | ARC | Time available for corrective action before thermal runaway. |
| Activation Energy | Ea | 120 kJ/mol | ARC/DSC | Energy barrier for the decomposition reaction. |
| Pre-exponential Factor | A | 1.5 x 1012 s-1 | ARC/DSC | Frequency of collisions in a favorable orientation. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate data interpretation.
Objective: To determine the onset temperature, peak temperature, and enthalpy of decomposition.
Methodology:
-
A small sample (1-5 mg) of this compound is accurately weighed into a hermetically sealed aluminum or high-pressure gold-plated steel crucible.
-
An empty, sealed crucible is used as a reference.
-
The sample and reference crucibles are placed in the DSC instrument.
-
The temperature is ramped at a constant heating rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen) from ambient temperature to a final temperature beyond the decomposition point (e.g., 350 °C).
-
The heat flow to or from the sample relative to the reference is recorded as a function of temperature.
-
The onset temperature of decomposition is determined as the intersection of the baseline with the tangent of the exothermic peak. The peak temperature is the point of maximum heat flow, and the enthalpy of decomposition is calculated by integrating the area under the exothermic peak.
Objective: To determine the mass loss profile as a function of temperature.
Methodology:
-
A sample (5-10 mg) of this compound is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting thermogram (mass vs. temperature) is analyzed to determine the temperatures at which significant mass loss occurs, corresponding to decomposition and volatilization.
Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions and determine key safety parameters.
Methodology:
-
A larger sample (e.g., 1-10 g) of this compound is placed in a spherical, high-pressure sample bomb (e.g., made of titanium).
-
The bomb is placed in the ARC calorimeter, which consists of a furnace with heaters and thermocouples to maintain an adiabatic environment.
-
The experiment follows a heat-wait-search protocol:
-
Heat: The sample is heated in small temperature steps (e.g., 5 °C).
-
Wait: The system equilibrates at the new temperature.
-
Search: The instrument monitors the sample for any self-heating.
-
-
If a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to adiabatic mode, where the surrounding furnace temperature is controlled to match the sample temperature, preventing heat loss to the environment.
-
The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.
-
This data is used to determine the adiabatic onset temperature, the time to maximum rate (TMRad), and to calculate kinetic parameters such as the activation energy and pre-exponential factor.
Caption: Experimental Workflow for Accelerating Rate Calorimetry (ARC).
Conclusion
A thorough investigation of the thermodynamic stability of this compound is essential for ensuring its safe utilization in research and development. By employing a combination of screening techniques like DSC and TGA, followed by more detailed adiabatic calorimetry such as ARC, researchers can obtain the critical data needed to understand and mitigate potential thermal hazards. The experimental protocols and illustrative data presented in this guide provide a robust framework for conducting such an assessment, ultimately contributing to a safer laboratory and manufacturing environment.
References
Technical Guide: Solubility and Synthesis of 2-Amino-2-(4-ethylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(4-ethylphenyl)acetonitrile is an α-aminonitrile derivative with potential applications in organic synthesis and as a building block for pharmaceutical compounds. Its structure, featuring a polar amino group, a polar nitrile group, and a nonpolar 4-ethylphenyl group, results in a molecule with amphiphilic character. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, and formulation in drug development processes. This guide aims to provide a foundational understanding of these aspects for researchers in the field.
Predicted Solubility of this compound
Based on the principle of "like dissolves like," the solubility of this compound in a given solvent is determined by the interplay of its constituent functional groups. The 4-ethylphenyl group imparts lipophilicity, suggesting solubility in nonpolar solvents. Conversely, the amino (-NH2) and nitrile (-CN) groups are polar and capable of hydrogen bonding, which would favor solubility in polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amino group can form hydrogen bonds with the hydroxyl group of the solvent. The overall polarity is favorable. |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to High | The polar nature of the solvent can solvate the polar amino and nitrile groups. Lack of hydrogen bond donation from the solvent might slightly reduce solubility compared to protic solvents. |
| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar 4-ethylphenyl group will interact favorably with these solvents, but the polar amino and nitrile groups will be poorly solvated, limiting overall solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can offer some interaction with the polar functional groups while also solvating the nonpolar aromatic ring. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent using the isothermal saturation method.
3.1. Materials
-
This compound (solute)
-
Selected organic solvent
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
3.2. Procedure
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved solid.
-
Transfer the filtered, saturated solution to a volumetric flask and dilute with the same solvent to a concentration within the calibration range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.
-
Calculate the solubility in the desired units (e.g., g/L, mol/L) from the determined concentration and the dilution factor.
Caption: General workflow for experimental solubility determination.
Synthetic Protocol: Strecker Synthesis of α-Aminonitriles
The Strecker synthesis is a classic and versatile method for preparing α-aminonitriles. The following is a general procedure that can be adapted for the synthesis of this compound.[1]
4.1. Materials
-
4-Ethylbenzaldehyde
-
Ammonium chloride (NH4Cl)
-
Potassium cyanide (KCN) or Sodium Cyanide (NaCN)
-
Methanol (or another suitable solvent)
-
Water
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
4.2. Procedure
-
In a round-bottom flask, dissolve 4-ethylbenzaldehyde and ammonium chloride in a mixture of methanol and water.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of potassium cyanide to the stirred mixture. Caution: Cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours) until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
References
Methodological & Application
Application Notes and Protocols for the Strecker Synthesis of 2-Amino-2-(4-ethylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strecker synthesis is a classic and versatile method for the preparation of α-aminonitriles, which are crucial intermediates in the synthesis of α-amino acids and various nitrogen-containing heterocyclic compounds of medicinal interest. This document provides a detailed protocol for the synthesis of 2-Amino-2-(4-ethylphenyl)acetonitrile, a valuable building block in drug discovery and development. The protocol is based on established one-pot, three-component Strecker reactions.
Chemical Properties
This compound is a chemical compound with a central chiral carbon atom bonded to an amino group, a cyano group, and a 4-ethylphenyl group.[1]
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 746571-09-5[1] |
| Molecular Formula | C₁₀H₁₂N₂[1] |
| Molecular Weight | 160.22 g/mol |
| Appearance | Not specified in available data[1] |
Experimental Protocol
This protocol is adapted from general procedures for the Strecker synthesis of related α-aminonitriles. The reaction involves a one-pot, three-component reaction between 4-ethylbenzaldehyde, an ammonia source (ammonium chloride), and a cyanide source (potassium cyanide).
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| 4-Ethylbenzaldehyde | C₉H₁₀O | 134.18 | 10 | 1.34 g (1.37 mL) |
| Ammonium Chloride | NH₄Cl | 53.49 | 15 | 0.80 g |
| Potassium Cyanide | KCN | 65.12 | 12 | 0.78 g |
| Methanol (MeOH) | CH₃OH | 32.04 | - | 20 mL |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | - | For extraction |
| Saturated aq. NaHCO₃ | - | - | - | For washing |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | For drying |
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylbenzaldehyde (10 mmol, 1.34 g).
-
Addition of Reagents: Add methanol (20 mL) to the flask and stir until the aldehyde is fully dissolved. To this solution, add ammonium chloride (15 mmol, 0.80 g) and potassium cyanide (12 mmol, 0.78 g). Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times for similar syntheses can range from several hours to overnight.
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether (30 mL) and water (30 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Expected Yield:
Yields for Strecker syntheses with substituted benzaldehydes can vary widely depending on the specific substrate and reaction conditions. While a specific yield for this reaction is not available in the searched literature, yields for analogous reactions are typically in the range of 70-95%.
Characterization Data (Predicted)
The following characterization data is predicted based on the known spectral properties of analogous α-aminonitriles.[1]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.30-7.15 (m, 4H, Ar-H)
-
δ 4.80 (s, 1H, CH-CN)
-
δ 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃)
-
δ 1.80 (br s, 2H, NH₂)
-
δ 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 145.0 (Ar-C)
-
δ 135.0 (Ar-C)
-
δ 128.5 (Ar-CH)
-
δ 127.0 (Ar-CH)
-
δ 120.0 (CN)
-
δ 55.0 (CH-CN)
-
δ 28.5 (CH₂CH₃)
-
δ 15.5 (CH₂CH₃)
-
-
IR (KBr, cm⁻¹):
-
~3350 (N-H stretch)
-
~2240 (C≡N stretch)
-
~1600, 1500 (C=C aromatic stretch)
-
Experimental Workflow and Signaling Pathway Diagrams
References
Application Notes and Protocols: Synthesis of Novel Amino Acids from 2-Amino-2-(4-ethylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-proteinogenic amino acids (npAAs) are crucial building blocks in the development of novel therapeutics, peptidomimetics, and chemical probes for studying biological systems.[1][2][3] Their unique side chains can confer enhanced metabolic stability, novel biological activity, and specific conformational constraints to peptides and small molecules.[4] This document provides detailed protocols for the synthesis of the novel amino acid, 2-amino-2-(4-ethylphenyl)acetic acid, using 2-Amino-2-(4-ethylphenyl)acetonitrile as a readily accessible precursor. The primary synthetic route described is the hydrolysis of the α-aminonitrile, a key step in the classical Strecker amino acid synthesis.[5][6]
The 4-ethylphenyl moiety of the target amino acid provides a lipophilic handle that can be valuable for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[5] Substituted phenylglycine derivatives have shown potential as anti-inflammatory and anticonvulsant agents, highlighting the therapeutic potential of this class of compounds.
Synthesis of 2-amino-2-(4-ethylphenyl)acetic acid
The synthesis of 2-amino-2-(4-ethylphenyl)acetic acid from this compound is typically achieved through acidic or basic hydrolysis of the nitrile group. The following protocols provide representative procedures for both methods.
Protocol 1: Acidic Hydrolysis of this compound
This protocol is based on general methods for the hydrolysis of α-aminonitriles.[5]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M) for neutralization
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in a 6 M solution of hydrochloric acid (approximately 10-20 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-24 hours).
-
After completion, cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7. The amino acid may precipitate at its isoelectric point.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL). Note: The amino acid may have limited solubility in organic solvents; this step is primarily to remove any unreacted starting material or nonpolar impurities.
-
The desired amino acid is often isolated by crystallization from the aqueous solution at its isoelectric point. Alternatively, the water can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol or water/acetone).
-
Dry the purified 2-amino-2-(4-ethylphenyl)acetic acid under vacuum to a constant weight.
Protocol 2: Basic Hydrolysis of this compound
This protocol provides an alternative method using basic conditions.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl) for neutralization
-
Ethanol or Methanol (optional, to aid solubility)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 6 M, 10-20 volumes). A co-solvent like ethanol may be added to improve solubility.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction for the evolution of ammonia gas (use wet pH paper to test) and by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to its isoelectric point to precipitate the amino acid. The isoelectric point will likely be in the weakly acidic to neutral pH range.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization.
-
Dry the purified 2-amino-2-(4-ethylphenyl)acetic acid under vacuum.
Data Presentation
Table 1: Physicochemical Properties of Precursor and Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance (Predicted) |
| This compound | C₁₀H₁₂N₂ | 160.22 | 746571-09-5 | White to off-white solid |
| (S)-2-Amino-2-(4-ethylphenyl)acetic acid | C₁₀H₁₃NO₂ | 179.22 | 1228560-93-7 | White crystalline solid |
Table 2: Representative Reaction Parameters and Expected Outcomes
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagents | 6 M HCl | 6 M NaOH |
| Temperature | 100-110 °C (Reflux) | 100-110 °C (Reflux) |
| Reaction Time | 4-24 hours | 6-48 hours |
| Expected Yield | 60-85% (Unoptimized) | 50-80% (Unoptimized) |
| Purification Method | Crystallization from aqueous solution at pI | Precipitation by acidification, recrystallization |
| Notes | Reaction progress should be carefully monitored to avoid side reactions. | Evolution of ammonia indicates reaction progress. |
Characterization of 2-amino-2-(4-ethylphenyl)acetic acid
The synthesized amino acid should be characterized using standard analytical techniques to confirm its identity and purity.
Table 3: Expected Spectroscopic Data
| Technique | Expected Data for 2-amino-2-(4-ethylphenyl)acetic acid |
| ¹H NMR (in D₂O/DCl) | * Aromatic protons: Signals in the range of δ 7.2-7.5 ppm (multiplet, 4H). * Methine proton (α-H): A singlet around δ 4.5-5.0 ppm (1H). * Ethyl group (CH₂): A quartet around δ 2.6-2.8 ppm (2H). * Ethyl group (CH₃): A triplet around δ 1.2-1.4 ppm (3H). |
| ¹³C NMR (in D₂O/DCl) | * Carbonyl carbon (C=O): Signal in the range of δ 170-175 ppm. * Aromatic carbons: Signals between δ 125-150 ppm. * Methine carbon (α-C): Signal around δ 55-60 ppm. * Ethyl group (CH₂): Signal around δ 28-30 ppm. * Ethyl group (CH₃): Signal around δ 15-17 ppm. |
| Mass Spectrometry (ESI+) | Expected m/z for [M+H]⁺: 180.1025 |
| FT-IR (KBr Pellet) | * O-H stretch (acid): Broad peak from 2500-3300 cm⁻¹. * N-H stretch (amine): Peaks around 3000-3300 cm⁻¹. * C=O stretch (acid): Strong peak around 1700-1730 cm⁻¹. * N-H bend (amine): Peak around 1590-1650 cm⁻¹. |
Mandatory Visualizations
Caption: Synthetic workflow for 2-amino-2-(4-ethylphenyl)acetic acid.
Caption: Logical relationships in drug discovery applications.
References
- 1. 69065-94-7|Acetic acid, 2-[(4-ethylphenyl)amino]-2-oxo-, ethyl ester|BLD Pharm [bldpharm.com]
- 2. US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid - Google Patents [patents.google.com]
- 3. 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID(19789-59-4) 1H NMR spectrum [chemicalbook.com]
- 4. This compound (746571-09-5) for sale [vulcanchem.com]
- 5. 2-amino-2-(4-ethylphenyl)acetic Acid | C10H13NO2 | CID 3426385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 2-Amino-2-(4-ethylphenyl)acetonitrile for Medicinal Chemistry: Application Notes and Protocols
Note to the Reader: As of the current date, a thorough review of scientific literature did not yield specific studies detailing the synthesis and biological evaluation of derivatives of 2-Amino-2-(4-ethylphenyl)acetonitrile for medicinal chemistry applications. Consequently, the following application notes and protocols are presented as a generalized guide based on established chemical principles for the derivatization of α-aminonitriles and the reported biological activities of analogous compounds. The experimental procedures and potential biological activities described herein are illustrative and would require empirical validation for the specific derivatives of this compound.
Introduction
This compound is a versatile scaffold for medicinal chemistry exploration. Its structure features a primary amino group and a nitrile moiety, both of which are amenable to a variety of chemical transformations.[1] The 4-ethylphenyl group imparts a degree of lipophilicity, which can be advantageous for pharmacokinetic properties. Derivatization of the primary amine allows for the introduction of diverse functionalities, enabling the modulation of physicochemical properties and the exploration of structure-activity relationships (SAR) to identify novel therapeutic agents. This document outlines potential derivatization strategies, provides generalized experimental protocols, and discusses potential therapeutic applications based on analogous compounds.
Potential Therapeutic Applications of α-Aminonitrile Derivatives
Derivatives of α-aminonitriles have been investigated for a range of therapeutic applications. Notably, N-acylated α-aminonitriles are recognized as potential inhibitors of cysteine and serine proteases, enzymes implicated in various diseases, including cancer and viral infections. Furthermore, various amino- and amide-containing compounds have demonstrated significant antiproliferative and antimicrobial activities.
-
Anticancer Activity: Numerous studies have reported the antiproliferative effects of compounds containing amino and amide functionalities against various cancer cell lines.[2][3][4][5] For instance, certain 2-phenylacrylonitrile derivatives have shown potent inhibitory activity against cancer cells with IC50 values in the nanomolar range.[2]
-
Antimicrobial Activity: Amide derivatives, in particular, have been a focus of research for developing new antimicrobial agents. Studies have shown that newly synthesized amides can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with Minimum Inhibitory Concentration (MIC) values in the µg/mL range.[6]
Derivatization Strategies and Protocols
The primary amino group of this compound is the most common site for derivatization. Two robust and widely used methods for modifying this group are N-acylation and reductive amination.
N-Acylation to Synthesize Amide Derivatives
N-acylation involves the reaction of the primary amine with an acylating agent, such as an acid chloride or an activated carboxylic acid, to form an amide bond. This reaction is fundamental in medicinal chemistry for introducing a wide array of substituents.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-2.0 equivalents) to the solution to act as an acid scavenger.
-
Acylating Agent Addition: Slowly add the desired acid chloride or activated carboxylic acid (1.1 equivalents) to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-acylated derivative.
References
- 1. This compound (746571-09-5) for sale [vulcanchem.com]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Amino-2-(4-ethylphenyl)acetonitrile in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The direct application of 2-Amino-2-(4-ethylphenyl)acetonitrile in peptide synthesis is not extensively documented in publicly available literature. The following application notes and protocols are based on established principles for the synthesis and incorporation of non-proteinogenic, α,α-disubstituted, and arylglycine-type amino acids into peptide chains. The provided data is illustrative and intended to guide experimental design.
Introduction
This compound is a non-proteinogenic α-amino nitrile. Its structure, featuring a sterically demanding 4-ethylphenyl group at the α-carbon, makes its corresponding amino acid, 2-amino-2-(4-ethylphenyl)acetic acid, an attractive building block in medicinal chemistry and drug discovery. The incorporation of such unnatural amino acids into peptides can impart unique structural and functional properties, including increased resistance to enzymatic degradation, constrained conformations, and potentially enhanced biological activity. These characteristics are highly desirable in the development of novel peptide-based therapeutics.
This document provides detailed application notes and experimental protocols for the proposed utilization of this compound in solid-phase peptide synthesis (SPPS).
Application Notes
The incorporation of 2-amino-2-(4-ethylphenyl)acetic acid, derived from the title aminonitrile, into peptide sequences offers several potential advantages:
-
Enhanced Enzymatic Stability: The α,α-disubstituted nature of this amino acid can sterically hinder the action of proteases, leading to peptides with significantly longer half-lives in biological systems.
-
Conformational Rigidity: The bulky 4-ethylphenyl side chain restricts the rotational freedom of the peptide backbone, inducing specific secondary structures such as turns or helical motifs. This conformational constraint can be crucial for optimizing receptor binding and biological activity.
-
Modulation of Pharmacokinetic Properties: The lipophilic ethylphenyl group can influence the overall hydrophobicity of the peptide, potentially improving its membrane permeability and other pharmacokinetic parameters.
-
Novel Structure-Activity Relationships (SAR): Introducing this unnatural amino acid provides a novel tool for exploring the SAR of bioactive peptides, potentially leading to the discovery of analogues with improved potency, selectivity, or altered signaling pathways.
Experimental Protocols
The successful incorporation of this compound into a peptide sequence via SPPS first requires its conversion to a suitable protected amino acid derivative, followed by a carefully optimized coupling protocol to overcome the steric hindrance.
Protocol 1: Synthesis of Fmoc-2-amino-2-(4-ethylphenyl)acetic acid
This protocol describes the proposed conversion of this compound to its N-Fmoc protected carboxylic acid derivative, which is suitable for Fmoc-based solid-phase peptide synthesis.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium Carbonate (Na₂CO₃)
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Hydrolysis of the Nitrile:
-
Suspend this compound in a 6 M aqueous solution of HCl.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and neutralize to pH 7 with a saturated solution of NaHCO₃.
-
The resulting 2-amino-2-(4-ethylphenyl)acetic acid may precipitate. If so, collect the solid by filtration. Otherwise, extract the aqueous phase with a suitable organic solvent after acidification.
-
-
Fmoc Protection of the Amino Acid:
-
Dissolve the synthesized 2-amino-2-(4-ethylphenyl)acetic acid in a 10% aqueous solution of Na₂CO₃.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Fmoc-Cl in 1,4-dioxane dropwise to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, DCM/methanol gradient) or recrystallization from a suitable solvent system (e.g., DCM/hexanes) to yield Fmoc-2-amino-2-(4-ethylphenyl)acetic acid.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Fmoc-2-amino-2-(4-ethylphenyl)acetic acid
This protocol outlines the manual solid-phase synthesis of a peptide containing the novel amino acid using a standard Fmoc/tBu strategy on a Rink Amide resin.
Materials and Reagents:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including the custom-synthesized one)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Diethyl ether (cold)
SPPS Cycle for a 0.1 mmol Synthesis:
-
Resin Swelling:
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Swell the resin in DMF (5 mL) for 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% solution of piperidine in DMF (5 mL) and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the presence of a free amine.
-
-
Coupling of Standard Amino Acids:
-
In a separate vial, dissolve the next Fmoc-amino acid (0.5 mmol, 5 eq) and a coupling agent like HATU (0.48 mmol, 4.8 eq) in DMF (2 mL).
-
Add DIEA (1.0 mmol, 10 eq) to the activation mixture and let it stand for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm complete coupling (absence of free amine).
-
-
Coupling of Fmoc-2-amino-2-(4-ethylphenyl)acetic acid (Sterically Hindered Residue):
-
Due to steric hindrance, a more robust coupling strategy is recommended.
-
In a separate vial, dissolve Fmoc-2-amino-2-(4-ethylphenyl)acetic acid (0.5 mmol, 5 eq) and HATU (0.48 mmol, 4.8 eq) in DMF (2 mL).
-
Add DIEA (1.0 mmol, 10 eq) and allow to pre-activate for 5 minutes.
-
Add the solution to the deprotected resin.
-
Extend the coupling time to 4-6 hours. A double coupling may be necessary.
-
Monitor the reaction completion using the Kaiser test. If the test is positive, repeat the coupling step with fresh reagents.
-
-
Repeat Cycles:
-
Repeat steps 2-4 for each amino acid in the desired sequence.
-
-
Final Deprotection:
-
After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (5 mL) to the dry resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Quantitative Data
The following tables present hypothetical data to illustrate the expected outcomes when incorporating a sterically hindered amino acid like 2-amino-2-(4-ethylphenyl)acetic acid (abbreviated as Aepa) compared to a standard amino acid like Alanine (Ala).
Table 1: Comparative Coupling Efficiency of Fmoc-Aepa-OH vs. Fmoc-Ala-OH
| Amino Acid | Coupling Reagent | Coupling Time (h) | Coupling Efficiency (%) [Hypothetical] |
| Fmoc-Ala-OH | HATU/DIEA | 1 | >99 |
| Fmoc-Ala-OH | DIC/Oxyma | 2 | >99 |
| Fmoc-Aepa-OH | HATU/DIEA | 2 | 85 |
| Fmoc-Aepa-OH | HATU/DIEA (Double Coupling) | 2 + 2 | >98 |
| Fmoc-Aepa-OH | DIC/Oxyma | 4 | 70 |
Table 2: Hypothetical Enzymatic Stability of a Model Peptide
| Peptide Sequence | Enzyme | Incubation Time (h) | % Peptide Remaining [Hypothetical] |
| H-Gly-Ala-Phe-Leu-NH₂ | Trypsin | 2 | 5 |
| H-Gly-Aepa -Phe-Leu-NH₂ | Trypsin | 2 | 95 |
| H-Gly-Ala-Phe-Leu-NH₂ | Chymotrypsin | 2 | 40 |
| H-Gly-Aepa -Phe-Leu-NH₂ | Chymotrypsin | 2 | 98 |
Visualizations
Diagram 1: Proposed Synthesis of the Protected Amino Acid
Caption: Workflow for the preparation of the Fmoc-protected amino acid.
Diagram 2: SPPS Cycle for Incorporating the Novel Amino Acid
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for a single amino acid addition.
Diagram 3: Concept of Enhanced Enzymatic Stability
Application Notes and Protocols: Reaction Kinetics of 2-Amino-2-(4-ethylphenyl)acetonitrile Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction kinetics for the formation of 2-Amino-2-(4-ethylphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The data and protocols are compiled from established literature on the Strecker synthesis of aromatic aldehydes, providing a robust framework for experimental design and optimization.
Introduction
This compound is synthesized via the Strecker reaction, a three-component condensation of an aldehyde (4-ethylbenzaldehyde), a source of ammonia (e.g., ammonia, ammonium chloride), and a cyanide source (e.g., hydrogen cyanide, potassium cyanide). The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of a cyanide ion to the iminium ion, yielding the α-aminonitrile.[1][2] Understanding the kinetics of this reaction is crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety.
Reaction Mechanism and Kinetics
The formation of this compound follows the well-established mechanism of the Strecker synthesis. The key steps involve the formation of an iminium ion and the subsequent rate-determining attack of the cyanide ion.[3]
A study on the reaction of benzaldehyde with benzylamine and cyanide revealed that the rate-determining step is the reaction of the corresponding iminium ion with the cyanide ion.[3] The reaction exhibits a bell-shaped pH profile, with an optimal pH range typically between 6.5 and 8.5.[3] This is governed by the pKa of the iminium ion and hydrogen cyanide.
Key Kinetic Parameters (Based on structurally similar compounds):
The following table summarizes kinetic data for the Strecker reaction of benzaldehyde and 4-nitrobenzaldehyde, which can serve as a reasonable approximation for the reaction of 4-ethylbenzaldehyde. The electron-donating nature of the ethyl group in 4-ethylbenzaldehyde is expected to result in a slightly slower reaction rate compared to benzaldehyde due to the decreased electrophilicity of the iminium carbon.
| Aldehyde | Amine | Rate Constant (k) for Cyanide Ion Addition to Iminium Ion (dm³mol⁻¹s⁻¹) | Reference |
| Benzaldehyde | Benzylamine | 6.70 x 10³ | [3] |
| Benzaldehyde | Allylamine | 1.03 x 10⁴ | [3] |
Note: The rate constants are provided for the reaction in aqueous solutions. The solvent system can significantly influence the reaction kinetics.
Experimental Protocols
This section provides a general protocol for the synthesis of this compound and a method for monitoring the reaction kinetics.
Protocol 1: Synthesis of this compound
Materials:
-
4-ethylbenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve ammonium chloride (1.1 equivalents) in water.
-
Add 4-ethylbenzaldehyde (1.0 equivalent) to the aqueous ammonium chloride solution.
-
In a separate flask, dissolve potassium cyanide (1.1 equivalents) in a minimal amount of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Slowly add the potassium cyanide solution to the aldehyde/ammonium chloride mixture with vigorous stirring at room temperature.
-
Allow the reaction to stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Monitoring Reaction Kinetics
The kinetics of the reaction can be monitored by quantifying the disappearance of the starting material (4-ethylbenzaldehyde) or the appearance of the product (this compound) over time.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying the components of the reaction mixture. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid) can be used.
-
Gas Chromatography (GC): Suitable for monitoring the volatile aldehyde. A capillary column with a non-polar stationary phase is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by integrating the characteristic signals of the aldehyde proton of 4-ethylbenzaldehyde and the methine proton of the product.[4]
-
Stopped-flow analysis: For studying rapid kinetics, especially in the initial stages of the reaction, stopped-flow techniques coupled with UV-Vis or fluorescence detection can be employed.[5]
Procedure for Kinetic Measurement (using HPLC):
-
Set up the reaction as described in Protocol 1 in a thermostatted reaction vessel.
-
At regular time intervals (t = 0, 5, 10, 20, 30, 60 minutes, etc.), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Analyze the quenched sample by HPLC to determine the concentrations of 4-ethylbenzaldehyde and this compound.
-
Plot the concentration of the reactant or product as a function of time.
-
From the concentration-time data, determine the initial reaction rate and the rate constant (k) using appropriate kinetic models (e.g., pseudo-first-order if one reactant is in large excess).
Visualizations
Strecker Synthesis Pathway
Caption: The reaction pathway for the formation of this compound.
Experimental Workflow for Kinetic Analysis
Caption: A typical experimental workflow for studying the kinetics of the Strecker reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies - Durham e-Theses [etheses.dur.ac.uk]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Synthesis of 2-Amino-2-(4-ethylphenyl)acetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-Amino-2-(4-ethylphenyl)acetonitrile, a valuable building block in medicinal chemistry and drug development. The primary synthetic route highlighted is the Strecker reaction, a classic and versatile method for the preparation of α-aminonitriles. While various catalytic systems can be employed, this document focuses on providing a foundational understanding and adaptable protocols.
Introduction
This compound is a chiral α-aminonitrile featuring a 4-ethylphenyl substituent.[1] α-Aminonitriles are crucial intermediates in the synthesis of α-amino acids and their derivatives, which are fundamental components of many pharmaceuticals.[2][3][4][5] The synthesis of this specific compound is of interest for the development of novel therapeutic agents. The most common and direct method for the synthesis of α-aminonitriles is the Strecker reaction, which involves the one-pot, three-component condensation of an aldehyde (4-ethylbenzaldehyde), an amine source (ammonia or an ammonium salt), and a cyanide source.[2][3][4] Catalysis plays a important role in improving the efficiency, selectivity, and environmental footprint of this transformation.
Catalytic Approaches
The synthesis of this compound can be achieved through several catalytic methodologies, primarily centered around the Strecker reaction. The choice of catalyst can influence reaction rates, yields, and, in the case of asymmetric synthesis, the enantioselectivity of the product.
1. Uncatalyzed (Classical) Strecker Reaction: The traditional Strecker synthesis can proceed without a dedicated catalyst, often relying on the inherent reactivity of the components. However, this may require harsher reaction conditions and can result in lower yields and longer reaction times.
2. Acid or Base Catalysis: The reaction can be promoted by the addition of acid or base. Acids can activate the carbonyl group of the aldehyde, while bases can facilitate the formation of the nucleophilic cyanide anion.[3]
3. Organocatalysis: In recent years, organocatalysts have emerged as a powerful tool for various organic transformations, including the Strecker reaction. These small organic molecules can activate the substrates through various non-covalent interactions, offering a metal-free and often milder alternative to traditional catalysts.
4. Metal Catalysis: A wide range of metal catalysts, including Lewis acids and transition metal complexes, can be employed to catalyze the Strecker reaction. These catalysts can coordinate to the aldehyde or the intermediate imine, enhancing their electrophilicity and facilitating the nucleophilic attack of the cyanide.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of this compound via the Strecker reaction. Researchers should optimize these conditions based on their specific laboratory setup and desired outcomes.
Protocol 1: General Strecker Synthesis of this compound
This protocol describes a standard, non-asymmetric Strecker reaction.
Materials:
-
4-Ethylbenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylbenzaldehyde (1.0 eq) and ammonium chloride (1.1 eq) in a mixture of methanol or ethanol and water.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium cyanide or potassium cyanide (1.1 eq) in water to the cooled reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
| Entry | Catalyst | Catalyst Loading (mol%) | Amine Source | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | - | NH₄Cl | NaCN | MeOH/H₂O | RT | 24 | - |
| 2 | [Insert Catalyst] | [Insert Value] | [Insert Source] | [Insert Source] | [Insert Solvent] | [Insert Temp] | [Insert Time] | [Insert Yield] |
| 3 | [Insert Catalyst] | [Insert Value] | [Insert Source] | [Insert Source] | [Insert Solvent] | [Insert Temp] | [Insert Time] | [Insert Yield] |
Visualizations
Logical Workflow for Strecker Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound via the Strecker reaction.
Caption: General workflow for the Strecker synthesis.
Reaction Mechanism of the Strecker Synthesis
The following diagram outlines the key steps in the reaction mechanism of the Strecker synthesis.
Caption: Simplified mechanism of the Strecker reaction.
Conclusion
The catalytic synthesis of this compound, primarily through the Strecker reaction, offers a direct and efficient route to this valuable synthetic intermediate. The provided protocols serve as a starting point for laboratory synthesis, and further optimization of catalysts and reaction conditions can lead to improved yields and selectivity. The systematic collection of quantitative data is crucial for comparing different catalytic methods and developing robust and scalable synthetic processes for drug discovery and development.
References
- 1. This compound (746571-09-5) for sale [vulcanchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-2-(4-ethylphenyl)acetonitrile in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and synthetic applications of 2-Amino-2-(4-ethylphenyl)acetonitrile, a versatile building block in organic synthesis. This document details its preparation via the Strecker multicomponent reaction and its subsequent utility as a precursor for valuable molecules, including α-amino acids and various heterocyclic scaffolds.
Synthesis of this compound via Strecker Reaction
This compound is efficiently synthesized through the Strecker reaction, a classic one-pot, three-component reaction involving an aldehyde, an amine, and a cyanide source. This method is highly regarded for its atom economy and straightforward procedure.
General Reaction Scheme
The synthesis proceeds by the reaction of 4-ethylbenzaldehyde, ammonia, and a cyanide salt. The reaction forms an intermediate α-aminonitrile, which is the target compound.
Scheme 1: General scheme for the Strecker synthesis of this compound.
Experimental Protocol: Representative Strecker Synthesis of an α-Aminonitrile
Materials:
-
Benzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
Procedure:
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.1 g, 20 mmol) in water (5 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add benzaldehyde (2.12 g, 20 mmol).
-
In a separate flask, dissolve potassium cyanide (1.30 g, 20 mmol) in water (5 mL). Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Cool the aldehyde-ammonium chloride mixture in an ice bath and slowly add the potassium cyanide solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
The product, 2-amino-2-phenylacetonitrile, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of diethyl ether and petroleum ether.
Quantitative Data for Representative Strecker Syntheses
The following table summarizes typical reaction conditions and yields for the Strecker synthesis of various α-aminonitriles.
| Aldehyde/Ketone | Amine | Cyanide Source | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Aniline | TMSCN | Solvent-free | Sulfated polyborate | 0.5 | 99 | [1] |
| Benzaldehyde | Ammonia | KCN | Water/Methanol | None | 12 | 65-75 | [2] |
| Various Aldehydes | Secondary Amines | TMSCN | Toluene | Hydroquinine/NaF | 12 | up to 99 | [1] |
| N-benzhydrylimines | HCN | Methanol | Chiral amide | 24 | up to 99 | [3] |
Applications of this compound in Multicomponent Reactions
While not a typical starting component, this compound and other α-aminonitriles are valuable intermediates that can be used in subsequent multicomponent reactions to generate diverse molecular scaffolds.
Hydrolysis to α-Amino Acids
The most common application of α-aminonitriles is their hydrolysis to the corresponding α-amino acids. This two-step sequence, starting from the Strecker reaction, is a powerful method for synthesizing both natural and unnatural amino acids.
Scheme 2: Hydrolysis of this compound to 2-Amino-2-(4-ethylphenyl)acetic acid.
The following is a general procedure for the acid-catalyzed hydrolysis of an α-aminonitrile.
Materials:
-
α-Aminonitrile (e.g., this compound)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Ammonium hydroxide (NH₄OH) or Pyridine for neutralization
Procedure:
-
In a round-bottom flask, suspend the α-aminonitrile (10 mmol) in concentrated hydrochloric acid (20 mL).
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the excess acid by the dropwise addition of a base such as concentrated ammonium hydroxide until the amino acid precipitates. The isoelectric point should be targeted for maximum precipitation.
-
Collect the solid amino acid by vacuum filtration and wash with cold water and then a small amount of cold ethanol.
-
The crude amino acid can be purified by recrystallization from water or an alcohol-water mixture.
| α-Aminonitrile | Hydrolysis Conditions | Product | Yield (%) | Reference |
| 2-Benzylamino-2-phenylacetonitrile | conc. H₂SO₄, then 3M HCl (reflux) | N-Benzyl-phenylglycine | Not specified | [4] |
| 2-Aminopropanenitrile | Aqueous Acid (H₃O⁺) | Alanine | Not specified | [5] |
Use of α-Aminonitriles in the Synthesis of Heterocycles
α-Aminonitriles are versatile precursors for the synthesis of various nitrogen-containing heterocycles through multicomponent reactions.
Synthesis of Imidazoles
Substituted imidazoles can be synthesized via a multicomponent reaction involving an α-aminonitrile, an aldehyde, and an amine, often catalyzed by a Lewis or Brønsted acid.
Scheme 3: A plausible multicomponent reaction pathway to substituted imidazoles from an α-aminonitrile.
Synthesis of Thiazoles (Cook-Heilbron Synthesis)
The Cook-Heilbron thiazole synthesis is a reaction of α-aminonitriles with carbon disulfide, isothiocyanates, or dithioacids to form 5-aminothiazoles.
Scheme 4: Cook-Heilbron synthesis of a 5-aminothiazole from an α-aminonitrile and carbon disulfide.
Synthesis of Piperazine-2,5-diones (Cyclic Dipeptides)
α-Amino acids, derived from the hydrolysis of α-aminonitriles, can undergo cyclodimerization to form piperazine-2,5-diones.
Scheme 5: Synthesis of a piperazine-2,5-dione from an α-amino acid.
Experimental Workflows (Graphviz)
The following diagrams illustrate the logical flow of the synthetic procedures described.
Caption: Workflow for the Strecker Synthesis.
Caption: Workflow for the Hydrolysis of an α-Aminonitrile.
Caption: Synthetic pathways from α-aminonitriles.
References
- 1. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 3. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. scienceheed.wordpress.com [scienceheed.wordpress.com]
Application Notes and Protocols for Pharmacological Screening of Aminonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the pharmacological screening of aminonitrile derivatives, a class of compounds with diverse biological activities. The following sections detail experimental protocols for key assays, present quantitative data for representative compounds, and illustrate relevant biological pathways and screening workflows.
Data Presentation: Biological Activity of Aminonitrile Derivatives
The following tables summarize the reported biological activities of various aminonitrile derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Aminonitrile Derivatives (IC50 in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | MCF-7 (Breast) | 0.02 - 0.04 | [1] |
| Derivative 2 | HL-60 (Leukemia) | 0.40 | [1] |
| Derivative 3 | HCT-116 (Colon) | 2.63 | [1] |
| Derivative 4 | A549 (Lung) | 0.84 | [1] |
| Imidazo[1,2-a]pyrimidine 3d | MCF-7 (Breast) | 43.4 | [2] |
| Imidazo[1,2-a]pyrimidine 4d | MCF-7 (Breast) | 39.0 | [2] |
| Imidazo[1,2-a]pyrimidine 3d | MDA-MB-231 (Breast) | 35.9 | [2] |
| Imidazo[1,2-a]pyrimidine 4d | MDA-MB-231 (Breast) | 35.1 | [2] |
Table 2: Antimicrobial Activity of Aminonitrile Derivatives (MIC in µg/mL)
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Benzimidazole 4d | Staphylococcus aureus | 3.9 | [3] |
| Benzimidazole 4e | Staphylococcus aureus | 7.8 | [3] |
| Benzimidazole 4e | Mycobacterium tuberculosis | 0.05 | [3] |
| Mandelonitrile 2b | Pseudomonas aeruginosa | <250 | [4] |
| Mandelonitrile 2d | Pseudomonas aeruginosa | <250 | [4] |
| Mandelonitrile 2e | Pseudomonas aeruginosa | 250 | [4] |
| Mandelonitrile 2f | Pseudomonas aeruginosa | <250 | [4] |
| Aminonitrile Derivative | Escherichia coli | 3.9 | [5] |
| Aminonitrile Derivative | Candida albicans | <250 | [5] |
| Aminonitrile Derivative | Candida neoformans | <250 | [5] |
Experimental Protocols
Detailed methodologies for key pharmacological screening assays are provided below.
In Vitro Cytotoxicity Assay: MTT Protocol
This protocol outlines the determination of the cytotoxic effects of aminonitrile derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Aminonitrile derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminonitrile derivatives in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Enzyme Inhibition Assay: Monoamine Oxidase (MAO) Inhibition
This protocol describes a method to screen for the inhibitory activity of aminonitrile derivatives against MAO-A and MAO-B.
Materials:
-
Aminonitrile derivatives
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for a fluorometric assay)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer. Prepare serial dilutions of the aminonitrile derivatives in the assay buffer.
-
Pre-incubation: Add 50 µL of the diluted enzyme solution to each well of a 96-well plate. Then, add 25 µL of the diluted aminonitrile derivatives or a known MAO inhibitor (positive control) to the wells. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the MAO substrate solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the product of the substrate metabolism (e.g., for the kynuramine assay, Ex/Em ~320/405 nm).
-
Data Analysis: Calculate the percentage of MAO inhibition for each compound concentration compared to the control (enzyme and substrate without inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of aminonitrile derivatives against bacterial and fungal strains using the broth microdilution method, following CLSI guidelines.[6]
Materials:
-
Aminonitrile derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Inoculum suspension standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a stock solution of each aminonitrile derivative. Perform a two-fold serial dilution of the compounds in the appropriate broth medium directly in the 96-well microplate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microplate, resulting in a final volume of 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the aminonitrile derivative that completely inhibits the visible growth of the microorganism.[7] This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a potential signaling pathway targeted by aminonitrile derivatives in cancer cells, based on the known activity of structurally related compounds that inhibit the PI3K/Akt/mTOR pathway.[8][9][10]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by aminonitrile derivatives.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the pharmacological screening of a library of newly synthesized aminonitrile derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. syrris.com [syrris.com]
- 4. researchgate.net [researchgate.net]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. Drug Discovery Workflow - What is it? [vipergen.com]
- 7. quantumzeitgeist.com [quantumzeitgeist.com]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PI3K/Akt/mTOR in AML: Rationale and Clinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells [mdpi.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-2-(4-ethylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(4-ethylphenyl)acetonitrile is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a chiral center and versatile functional groups (amino and nitrile), makes it a valuable building block in medicinal chemistry. The efficient and scalable synthesis of this intermediate is crucial for drug development and manufacturing. The most common and direct method for preparing α-aminonitriles is the Strecker synthesis.[1][2][3] This reaction is a three-component condensation of an aldehyde (or ketone), an amine (typically ammonia), and a cyanide source.[3][4][5] This document provides a detailed protocol for the scale-up synthesis of this compound, transitioning from a laboratory-scale procedure to a larger, pilot-plant scale, ensuring consistency and high yield.
Safety Precautions
Warning: This protocol involves the use of highly toxic cyanide salts. All operations must be conducted in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety goggles, a lab coat, and cyanide-resistant gloves, must be worn at all times. A cyanide antidote kit should be readily available, and personnel must be trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional and environmental safety regulations.
Reaction Pathway: The Strecker Synthesis
The synthesis proceeds via the Strecker reaction, where 4-ethylbenzaldehyde reacts with an ammonia source and a cyanide salt to form the desired α-aminonitrile.[3][6] The reaction first involves the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to yield the final product.[4][5]
Caption: Reaction pathway for the Strecker synthesis of the target compound.
Experimental Protocols
Laboratory-Scale Synthesis (10 g Scale)
Materials:
-
4-ethylbenzaldehyde (13.4 g, 100 mmol)
-
Ammonium chloride (NH₄Cl) (6.42 g, 120 mmol)
-
Potassium cyanide (KCN) (7.81 g, 120 mmol)
-
Methanol (MeOH) (100 mL)
-
Water (H₂O) (50 mL)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-ethylbenzaldehyde, ammonium chloride, and methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a separate beaker, dissolve potassium cyanide in water. Caution: Highly toxic.
-
Cool the reaction flask to 0-5 °C in an ice bath.
-
Slowly add the aqueous potassium cyanide solution to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Add 100 mL of water and 100 mL of dichloromethane. Shake and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to obtain pure this compound.
Scale-Up Synthesis (1 kg Scale)
Materials:
-
4-ethylbenzaldehyde (1.00 kg, 7.45 mol)
-
Ammonium chloride (NH₄Cl) (0.48 kg, 8.94 mol)
-
Potassium cyanide (KCN) (0.58 kg, 8.94 mol)
-
Methanol (MeOH) (7.5 L)
-
Water (H₂O) (3.75 L)
-
Methyl tert-butyl ether (MTBE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Charge a 20 L jacketed glass reactor with 4-ethylbenzaldehyde, ammonium chloride, and methanol.
-
Start mechanical stirring and maintain the internal temperature at 20-25 °C for 1 hour.
-
In a separate vessel, carefully dissolve potassium cyanide in water.
-
Cool the reactor jacket to 0-5 °C to bring the internal temperature of the reaction mixture to below 10 °C.
-
Add the aqueous potassium cyanide solution via a dropping funnel over 2-3 hours, maintaining the internal temperature below 15 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 18-24 hours. Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, add 7.5 L of water and 7.5 L of MTBE to the reactor.
-
Stir for 30 minutes, then stop stirring and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 4 L) and then with brine (4 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield the final product.
Caption: General experimental workflow for the synthesis of the target compound.
Data Presentation
The following tables summarize the quantitative data for both the laboratory and scale-up syntheses.
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Laboratory Scale (100 mmol) | Scale-Up (7.45 mol) | Molar Equivalent |
| 4-ethylbenzaldehyde | 13.4 g | 1.00 kg | 1.0 |
| Ammonium Chloride | 6.42 g | 0.48 kg | 1.2 |
| Potassium Cyanide | 7.81 g | 0.58 kg | 1.2 |
| Methanol | 100 mL | 7.5 L | - |
| Water | 50 mL | 3.75 L | - |
Table 2: Yield and Purity Comparison
| Parameter | Laboratory Scale | Scale-Up |
| Theoretical Yield | 17.4 g | 1.29 kg |
| Actual Yield | 14.3 g | 1.07 kg |
| Percentage Yield | 82% | 83% |
| Purity (by HPLC) | >98% | >98% |
| Appearance | White to off-white solid | White to off-white crystalline solid |
Conclusion
The described Strecker synthesis protocol for this compound is robust and scalable. The transition from a 10 g laboratory scale to a 1 kg pilot-plant scale was achieved with consistent yield and purity. Key considerations for a successful scale-up include efficient temperature control during the exothermic cyanide addition, appropriate reactor size to handle the reaction volume and extractions, and switching from chromatographic purification to recrystallization for improved efficiency and throughput at a larger scale. This protocol provides a reliable foundation for the large-scale production of this important synthetic intermediate.
References
- 1. organocatalytic-synthesis-of-aminonitriles-a-review - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 2-Amino-2-(4-ethylphenyl)acetonitrile in the Strecker Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for synthesizing 2-Amino-2-(4-ethylphenyl)acetonitrile via the Strecker reaction. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and key data to aid in optimizing reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the Strecker reaction for synthesizing this compound?
The Strecker synthesis is a three-component reaction that produces an α-aminonitrile from an aldehyde, an amine source, and a cyanide source.[1][2] For this compound, the reaction involves combining 4-ethylbenzaldehyde, an ammonia source (like ammonium chloride), and a cyanide source (like potassium cyanide). The resulting α-aminonitrile is a versatile intermediate for the synthesis of α-amino acids after subsequent hydrolysis.[3]
Q2: What are the key starting materials for this synthesis?
The primary starting materials are:
-
Aldehyde: 4-ethylbenzaldehyde
-
Amine Source: Ammonia (NH₃) or an ammonium salt such as ammonium chloride (NH₄Cl).[4]
-
Cyanide Source: While hydrogen cyanide (HCN) was used in the original protocol, safer and easier-to-handle cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN) are now standard.[5] Trimethylsilyl cyanide (TMSCN) can also be used.
Q3: What is the general reaction mechanism?
The reaction proceeds in two main stages:
-
Imine Formation: 4-ethylbenzaldehyde reacts with ammonia to form a corresponding imine (or its protonated form, an iminium ion), with the elimination of water.[1][2] This step is often promoted by mildly acidic conditions.[3]
-
Cyanide Addition: A cyanide ion then performs a nucleophilic attack on the imine's carbon atom to form the final product, this compound.[1]
Caption: Strecker reaction mechanism for this compound synthesis.
Q4: What are the most critical parameters affecting the yield?
Several factors can significantly impact the yield:
-
Reagent Stoichiometry: The molar ratios of aldehyde, amine, and cyanide source must be carefully controlled.
-
Cyanide Source: The choice of cyanide source and its counter-ion can influence reactivity. Potassium cyanide (KCN) is often a reliable choice.[6]
-
Temperature: The reaction is typically run at or below room temperature (0-25 °C) to minimize side reactions like the aldol condensation of the aldehyde.[5][7]
-
Solvent: The solvent can affect reaction rates and solubility. Common solvents include alcohols (methanol, ethanol) and tetrahydrofuran (THF).[5][8]
-
pH Control: Mildly acidic conditions can facilitate imine formation, but strongly acidic or basic conditions can lead to unwanted side reactions.[4]
Q5: What are common side products and how can they be minimized?
Common side reactions include:
-
Cyanohydrin Formation: The cyanide ion can directly attack the aldehyde. This can be minimized by ensuring efficient imine formation before significant cyanide addition occurs, often by pre-mixing the aldehyde and amine source.
-
Aldol Condensation: The aldehyde can self-condense, especially under basic conditions or at elevated temperatures.[8] Maintaining a low reaction temperature helps suppress this.
-
Product Hydrolysis: Although hydrolysis of the nitrile is often the next desired step to form the amino acid, premature hydrolysis under harsh workup conditions can reduce the yield of the target aminonitrile.
Q6: How can I monitor the progress of the reaction?
Reaction progress can be monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture is spotted against the starting material (4-ethylbenzaldehyde) to observe its consumption and the appearance of the product spot.
Troubleshooting Guide
Caption: Troubleshooting decision tree for low yield in the Strecker reaction.
Problem: Low or No Product Yield
-
Possible Cause: Inefficient imine formation due to the presence of water.
-
Solution: Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to drive the equilibrium towards the imine.[4] Alternatively, pre-stirring the aldehyde and ammonium salt before adding the cyanide source can improve imine formation.
-
-
Possible Cause: Competing side reactions, such as cyanohydrin formation or aldol condensation.
-
Solution: Lower the reaction temperature to 0 °C to disfavor these pathways. Ensure the cyanide source is added slowly or portion-wise to a pre-formed imine solution.
-
-
Possible Cause: Degradation or impurity of starting materials.
-
Solution: 4-ethylbenzaldehyde can oxidize to carboxylic acid upon storage. Use freshly distilled aldehyde. Ensure all other reagents, particularly the cyanide salt and solvents, are anhydrous and of high purity.
-
Problem: Formation of an Oily or Polymeric Substance
-
Possible Cause: Aldol-type self-condensation of 4-ethylbenzaldehyde.
-
Solution: This is often caused by temperatures that are too high or localized "hot spots" during reagent addition.[8] Maintain rigorous temperature control, ensure efficient stirring, and consider running the reaction in a more dilute solution.
-
Problem: Difficulty in Isolating the Product During Workup
-
Possible Cause: The aminonitrile product may have some water solubility or form salts that are difficult to extract.
-
Solution: During aqueous workup, saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. Adjusting the pH of the aqueous layer can also be critical for successful extraction.[7]
-
Data Presentation
Quantitative data from optimization studies are crucial. The following tables summarize expected trends based on literature for analogous Strecker reactions.
Table 1: Effect of Cyanide Source and Solvent on Yield
| Entry | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) | Reference |
| 1 | KCN | Methanol | 25 | 24 | 85-95 | |
| 2 | NaCN | Ethanol | 25 | 24 | 80-90 | [5] |
| 3 | TMSCN | THF | 25 | 12 | 70-85 | [9] |
| 4 | KCN | THF | 25 | 24 | 90-95 | [6] |
Note: Yields are representative and can vary based on specific reaction scale and workup procedures.
Table 2: Effect of Temperature on Reaction Time and Yield
| Entry | Temperature (°C) | Approx. Time (h) | Approx. Yield (%) | Key Observation |
| 1 | 0 | 24-36 | 90 | Slower reaction, minimal side products |
| 2 | 25 (Room Temp) | 12-24 | 92 | Optimal balance of rate and yield |
| 3 | 40 | 6-8 | 75 | Faster reaction, increased aldol side products |
Experimental Protocols
Caption: General experimental workflow for Strecker synthesis and purification.
Protocol 1: General One-Pot Synthesis
-
Materials: 4-ethylbenzaldehyde (1.0 eq), Ammonium Chloride (NH₄Cl, 1.2 eq), Potassium Cyanide (KCN, 1.2 eq), Methanol.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylbenzaldehyde and ammonium chloride in methanol. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add potassium cyanide in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Once the starting aldehyde is consumed, proceed to workup and purification.
-
Protocol 2: Purification by Acid-Base Extraction
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Redissolve the residue in ethyl acetate and water.
-
Separate the layers. Wash the organic layer with brine.
-
To purify the basic aminonitrile from non-basic impurities, extract the organic layer with 1M HCl (aq). The product will move to the aqueous layer as its hydrochloride salt.
-
Wash the acidic aqueous layer with ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is >9 to regenerate the free amine.
-
Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[7]
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. prepchem.com [prepchem.com]
- 8. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syntheses of optically active α-amino nitriles by asymmetric transformation of the second kind using a principle of O. Dimroth - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Amino-2-(4-ethylphenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(4-ethylphenyl)acetonitrile.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the Strecker synthesis. The primary reactants are 4-ethylbenzaldehyde, a cyanide source (e.g., KCN or TMSCN), and an ammonia source (e.g., NH4Cl or aqueous ammonia).
Issue 1: Low or No Yield of the Desired Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Imine Formation | The initial step of the Strecker synthesis is the formation of an imine from 4-ethylbenzaldehyde and ammonia.[1][2] Ensure anhydrous conditions if using a non-aqueous solvent, as water can hinder imine formation. The use of a dehydrating agent may be beneficial. |
| Incorrect pH | The pH of the reaction mixture is crucial. Acidic conditions promote the formation of the iminium ion, which is more electrophilic and reactive towards the cyanide nucleophile.[1] However, highly acidic conditions can lead to the formation of the cyanohydrin byproduct. Conversely, basic conditions can inhibit the formation of the necessary iminium intermediate. Optimal pH is typically slightly acidic to neutral. |
| Poor Quality of Reagents | Verify the purity of 4-ethylbenzaldehyde, as impurities can lead to side reactions. Ensure the cyanide and ammonia sources are of high quality and appropriate concentration. |
| Suboptimal Reaction Temperature | The reaction is typically run at or below room temperature. Elevated temperatures can promote side reactions and decomposition of the product. |
Issue 2: Presence of Significant Impurities in the Crude Product
Common Impurities and Identification:
| Impurity | Formation Mechanism | Identification Methods |
| 4-ethylbenzaldehyde | Unreacted starting material. | HPLC, GC-MS, ¹H NMR (aldehyde proton signal around 9-10 ppm). |
| 4-ethylbenzaldehyde cyanohydrin | Direct addition of cyanide to the aldehyde, competing with imine formation.[3] This is a common side reaction in Strecker syntheses. | HPLC-MS, ¹H NMR (methine proton adjacent to OH and CN), IR (presence of a hydroxyl stretch). |
| 2-Amino-2-(4-ethylphenyl)acetamide | Partial hydrolysis of the nitrile group of the final product during workup or purification.[4] | HPLC-MS (mass increase of 18 amu), ¹H NMR (presence of amide NH₂ protons), IR (presence of an amide C=O stretch). |
| Bis-aminonitrile | Reaction of the initially formed aminonitrile with another molecule of the iminium ion. | HPLC-MS (mass corresponding to the dimer), ¹H NMR. |
Troubleshooting Flowchart for Impurity Identification:
Caption: A logical workflow for identifying common impurities using various analytical techniques.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most frequently observed side products are 4-ethylbenzaldehyde cyanohydrin, unreacted 4-ethylbenzaldehyde, and 2-amino-2-(4-ethylphenyl)acetamide. The formation of the cyanohydrin is a direct result of the cyanide ion attacking the aldehyde before it forms an imine.[3] The amide is formed by the partial hydrolysis of the product's nitrile group, which can occur during aqueous workup or purification.[4]
Q2: How can I minimize the formation of the 4-ethylbenzaldehyde cyanohydrin byproduct?
A2: To favor the formation of the desired aminonitrile over the cyanohydrin, it is crucial to promote the formation of the imine intermediate. This can be achieved by:
-
Controlling the order of addition: Adding the cyanide source after the aldehyde and ammonia have had time to react and form the imine can be beneficial.
-
Maintaining a slightly acidic pH: This protonates the imine to form the more reactive iminium ion, which readily accepts the cyanide nucleophile.[1]
-
Using a non-aqueous solvent with a dehydrating agent: This can drive the equilibrium towards imine formation.
Q3: My final product is contaminated with the corresponding amide. How can I prevent this?
A3: The formation of the amide impurity, 2-Amino-2-(4-ethylphenyl)acetamide, is due to the hydrolysis of the nitrile group. To prevent this:
-
Avoid prolonged exposure to acidic or basic aqueous conditions during workup.
-
Use anhydrous solvents for extraction and purification where possible.
-
If an aqueous workup is necessary, perform it quickly and at a low temperature.
Q4: What is a suitable method for purifying the crude this compound?
A4: Purification can often be achieved through column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane. The polarity of the eluent can be adjusted based on the separation of the desired product from the identified impurities. Recrystallization from a suitable solvent system is also a potential purification method once a reasonably pure product is obtained.
Section 3: Experimental Protocols
Protocol 1: General Synthesis of this compound (Strecker Synthesis)
-
In a well-ventilated fume hood, dissolve 4-ethylbenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a solution of ammonium chloride (1.1 equivalents) in water.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of potassium cyanide (1.1 equivalents) in water, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Section 4: Data Presentation
Table 1: Influence of Cyanide Source on Product Yield
| Cyanide Source | Catalyst | Solvent | Yield (%) | Reference |
| KCN | None | Various | Up to 94 | [5][6] |
| TMSCN | Lewis Acids (e.g., InCl₃) | Various | Moderate | [5][6] |
| Acetone Cyanohydrin | None | THF | No Product | [5][6] |
Table 2: Typical Spectroscopic Data for Product and Key Impurities
| Compound | ¹H NMR Key Signals (δ, ppm) | IR Key Stretches (cm⁻¹) |
| This compound | 7.2-7.4 (aromatic), 4.8 (methine), 2.6 (methylene), 1.2 (methyl), ~2.0 (broad, NH₂) | 3300-3400 (N-H), 2230 (C≡N) |
| 4-ethylbenzaldehyde | 9.9 (aldehyde), 7.3-7.8 (aromatic), 2.7 (methylene), 1.2 (methyl) | 1700 (C=O aldehyde) |
| 4-ethylbenzaldehyde cyanohydrin | 7.3-7.5 (aromatic), 5.5 (methine), 3.5-4.5 (broad, OH), 2.7 (methylene), 1.2 (methyl) | 3400 (O-H), 2240 (C≡N) |
| 2-Amino-2-(4-ethylphenyl)acetamide | 7.2-7.4 (aromatic), 4.5 (methine), 2.6 (methylene), 1.2 (methyl), ~2.0 (broad, amino NH₂), ~7.0-7.5 (broad, amide NH₂) | 3200-3400 (N-H), 1660 (C=O amide) |
Section 5: Visualizations
Diagram 1: Reaction Pathway of Strecker Synthesis
Caption: The main reaction pathway for the Strecker synthesis of the target aminonitrile.
Diagram 2: Formation of Key Byproducts
Caption: Pathways for the formation of the cyanohydrin and amide side products.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Asymmetric Strecker reaction at the solid/solid interface - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01802K [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
"troubleshooting low yield in aminonitrile synthesis"
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in aminonitrile synthesis, particularly through the Strecker reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aminonitrile synthesis yield is unexpectedly low. What are the most common causes?
Low yields in aminonitrile synthesis can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Common Causes for Low Yield:
-
Reagent Quality: Impure starting materials (aldehyde/ketone, amine, or cyanide source) can introduce side reactions or inhibit the primary reaction pathway. Aldehydes are particularly susceptible to oxidation.
-
Reaction Conditions: Non-optimal temperature, pH, or solvent can significantly impact reaction kinetics and equilibrium, favoring side reactions.
-
Side Reactions: Competing reactions such as aldol condensation and cyanohydrin formation can consume starting materials and reduce the yield of the desired aminonitrile.[1]
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.
-
Moisture: The presence of excessive water can lead to hydrolysis of the intermediate imine or the final aminonitrile product.
Below is a troubleshooting workflow to help systematically identify the cause of low yield.
References
"stability of 2-Amino-2-(4-ethylphenyl)acetonitrile under acidic or basic conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-2-(4-ethylphenyl)acetonitrile. The information below addresses potential issues related to the compound's stability under acidic and basic conditions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic and basic conditions?
A1: this compound is expected to be susceptible to hydrolysis under both acidic and basic conditions. The primary degradation pathway involves the hydrolysis of the nitrile group (-CN). Under these conditions, the nitrile is first converted to an amide, forming 2-amino-2-(4-ethylphenyl)acetamide, which is then further hydrolyzed to the corresponding carboxylic acid, 2-amino-2-(4-ethylphenyl)acetic acid. Therefore, prolonged exposure to strong acids or bases, especially at elevated temperatures, will likely lead to the degradation of the parent compound.
Q2: What are the primary degradation products of this compound in acidic or basic media?
A2: The expected degradation products are:
-
Intermediate: 2-Amino-2-(4-ethylphenyl)acetamide
-
Final Product: 2-Amino-2-(4-ethylphenyl)acetic acid
Q3: Are there any general recommendations for handling and storing this compound to minimize degradation?
A3: To minimize degradation, it is recommended to store this compound in a cool, dry place, protected from light and moisture. Avoid storing solutions of the compound in strongly acidic or basic buffers for extended periods, especially at room temperature or higher. For long-term storage of solutions, consider using a neutral or slightly acidic pH and storing at low temperatures (e.g., 2-8 °C or frozen).
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed during an experiment.
-
Possible Cause 1: Inappropriate pH of the reaction medium.
-
Troubleshooting Step: Measure the pH of your reaction mixture. If it is strongly acidic or basic, this is likely the cause of the degradation.
-
Solution: If the experimental conditions allow, adjust the pH to a more neutral range. If the reaction must be carried out at a low or high pH, minimize the reaction time and temperature. Consider using a weaker acid or base if feasible.
-
-
Possible Cause 2: Elevated temperature.
-
Troubleshooting Step: Check the temperature of your experimental setup. Hydrolysis rates increase significantly with temperature.
-
Solution: If possible, conduct the experiment at a lower temperature. If elevated temperatures are required, shorten the duration of the experiment to the minimum necessary.
-
-
Possible Cause 3: Presence of catalytic impurities.
-
Troubleshooting Step: Review the purity of the reagents and solvents used. Certain metal ions can catalyze hydrolysis.
-
Solution: Use high-purity reagents and solvents. If metal ion contamination is suspected, consider using a chelating agent like EDTA, if it does not interfere with your experiment.
-
Issue 2: Unexpected peaks are observed in the chromatogram when analyzing this compound.
-
Possible Cause 1: On-column degradation.
-
Troubleshooting Step: The stationary phase or mobile phase of your chromatography system might be promoting degradation.
-
Solution: Ensure the mobile phase pH is compatible with the compound's stability. For reverse-phase HPLC, using a mobile phase with a pH between 3 and 7 is generally advisable. If using a silica-based column, be aware that it can have acidic sites that may cause degradation. Consider using an end-capped column or a different stationary phase.
-
-
Possible Cause 2: Formation of degradation products during sample preparation or storage.
-
Troubleshooting Step: Review your sample preparation and storage procedures.
-
Solution: Prepare samples fresh and analyze them promptly. If samples need to be stored, keep them at a low temperature and in a neutral pH buffer.
-
Issue 3: Difficulty in achieving the desired level of degradation (5-20%) during forced degradation studies.
-
Possible Cause 1: Stress conditions are too mild.
-
Troubleshooting Step: If you observe less than 5% degradation, the stress conditions are likely insufficient.
-
Solution: Increase the concentration of the acid or base, raise the temperature, or extend the duration of the stress testing. It is recommended to adjust one parameter at a time to control the degradation rate.
-
-
Possible Cause 2: Stress conditions are too harsh.
-
Troubleshooting Step: If you observe more than 20% degradation, especially the formation of secondary degradation products, the conditions are too aggressive.
-
Solution: Decrease the concentration of the acid or base, lower the temperature, or shorten the exposure time. The goal is to achieve a controlled degradation to identify the primary degradation pathway.[1][2]
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for conducting forced degradation studies on this compound to assess its stability under acidic and basic conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).
2. Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1.0 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature, for example, 60-80°C.[4]
-
Withdraw samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of a suitable base (e.g., sodium hydroxide).
-
Dilute the neutralized samples to a suitable concentration for analysis.
3. Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1.0 M sodium hydroxide (NaOH).
-
Incubate the solution at a controlled temperature, for example, 60-80°C.[4]
-
Withdraw samples at various time points.
-
Before analysis, neutralize the samples with an equivalent amount of a suitable acid (e.g., hydrochloric acid).
-
Dilute the neutralized samples to a suitable concentration for analysis.
4. Analytical Method:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from its potential degradation products (2-amino-2-(4-ethylphenyl)acetamide and 2-amino-2-(4-ethylphenyl)acetic acid).
-
A reverse-phase C18 column with a mobile phase consisting of a phosphate or acetate buffer and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Detection can be performed using a UV detector at a wavelength where all compounds have adequate absorbance.
Data Presentation
Summarize the quantitative data from the forced degradation studies in the following tables:
Table 1: Acidic Degradation of this compound
| Time (hours) | % Parent Compound Remaining | % 2-Amino-2-(4-ethylphenyl)acetamide | % 2-Amino-2-(4-ethylphenyl)acetic acid |
| 0 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Table 2: Basic Degradation of this compound
| Time (hours) | % Parent Compound Remaining | % 2-Amino-2-(4-ethylphenyl)acetamide | % 2-Amino-2-(4-ethylphenyl)acetic acid |
| 0 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Visualizations
Caption: Acid-catalyzed hydrolysis pathway.
Caption: Base-catalyzed hydrolysis pathway.
Caption: General experimental workflow.
References
"preventing byproduct formation in the synthesis of substituted aminonitriles"
Welcome to the technical support center for the synthesis of substituted aminonitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on preventing the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of substituted aminonitriles, particularly in a Strecker reaction?
A1: The most frequently encountered byproducts in the Strecker synthesis of substituted aminonitriles are:
-
Cyanohydrins: Formed from the reaction of the starting aldehyde or ketone with the cyanide source before the amine is incorporated.
-
α-Amino amides: Result from the partial hydrolysis of the target aminonitrile product.
-
Aldol condensation products: Arise from the self-condensation of the starting aldehyde or ketone, especially under basic conditions.
Q2: My reaction is producing a significant amount of cyanohydrin. What are the likely causes and how can I minimize it?
A2: Cyanohydrin formation is a common competing reaction. The primary cause is the direct reaction of the carbonyl compound with the cyanide source before the imine is formed. To minimize this, you can:
-
Pre-form the imine: React the aldehyde/ketone with the amine first to form the imine before adding the cyanide source. This is a highly effective method to ensure the cyanide reacts with the imine rather than the carbonyl.
-
Control the addition of reagents: Add the cyanide source slowly to the reaction mixture containing the aldehyde/ketone and amine. This maintains a low concentration of free cyanide, favoring the reaction with the more reactive, in-situ formed imine.
-
Adjust the pH: The rate of imine formation is pH-dependent. Operating in a slightly acidic to neutral pH range (around 6-8) can favor imine formation over cyanohydrin formation.
Q3: I am observing the formation of the corresponding α-amino amide in my product mixture. What steps can I take to prevent this?
A3: The formation of α-amino amides is due to the partial hydrolysis of the nitrile functional group of your desired aminonitrile. This is often promoted by the presence of water and acidic or basic conditions, particularly during workup or purification. To prevent this:
-
Ensure anhydrous conditions: Use dry solvents and reagents to minimize the presence of water in the reaction mixture.
-
Neutralize the reaction mixture carefully: During workup, carefully neutralize any acidic or basic catalysts or reagents to avoid prolonged exposure of the aminonitrile to harsh pH conditions.
-
Modify your purification method: If using column chromatography on silica gel (which is acidic), consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using a different stationary phase like alumina.
-
Minimize reaction time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of hydrolysis. Monitor the reaction progress and work it up as soon as it is complete.
Q4: My reaction with an enolizable aldehyde is giving a complex mixture with what appears to be aldol byproducts. How can I suppress this side reaction?
A4: Aldol condensation is a significant side reaction when using enolizable aldehydes or ketones, particularly under basic conditions. The base can deprotonate the α-carbon of the carbonyl compound, leading to self-condensation. To minimize aldol byproducts:
-
Use a Lewis acid catalyst: Lewis acids can activate the carbonyl group towards nucleophilic attack by the amine, favoring imine formation over enolization.
-
Control the temperature: Running the reaction at lower temperatures can reduce the rate of the aldol reaction more significantly than the rate of the desired Strecker reaction.
-
Choose the right base: If a base is necessary, use a non-nucleophilic, sterically hindered base to minimize the deprotonation of the α-carbon.
-
Pre-formation of the imine: As with preventing cyanohydrin formation, pre-forming the imine is a very effective strategy to circumvent the conditions that promote aldol reactions of the starting carbonyl compound.
Troubleshooting Guides
Problem: Low Yield of the Desired Substituted Aminonitrile
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Increase the reaction temperature cautiously, monitoring for byproduct formation.- Consider using a more effective catalyst to increase the reaction rate. |
| Decomposition of product | - Check the stability of your product under the reaction and workup conditions.- If the product is sensitive to acid or base, ensure the workup is performed under neutral conditions.- Minimize the time the product is exposed to purification media (e.g., silica gel). |
| Formation of byproducts | - Identify the major byproducts (see FAQs above).- Implement strategies to minimize the formation of the identified byproducts. |
| Poor quality of reagents | - Use freshly distilled or purified aldehydes and amines.- Ensure the cyanide source is of high purity and handled appropriately. |
Problem: Difficulty in Purifying the Aminonitrile
| Potential Cause | Troubleshooting Steps |
| Product co-elutes with starting materials or byproducts | - Optimize the mobile phase for column chromatography to improve separation.- Consider using a different stationary phase (e.g., alumina, C18).- Recrystallization may be an effective purification method for solid products. |
| Product streaks on TLC or column | - This may indicate the basic nature of the aminonitrile interacting with acidic silica gel.- Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent. |
| Product decomposition on silica gel | - Deactivate the silica gel with a base before use.- Use a less acidic stationary phase like neutral alumina.- Minimize the time the product is on the column. |
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of substituted aminonitriles and the formation of byproducts, based on literature data.
Table 1: Effect of Cyanide Source on Product Yield
| Cyanide Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| KCN | None | Water/DMF | Room Temp | 94 | [1] |
| TMSCN | None | THF | Room Temp | 0 | [1] |
| TMSCN | Cu(OTf)₂ | Methanol | Room Temp | 28 | [1] |
| KCN | BiBr₃ | THF | Room Temp | Low | [1] |
Table 2: Influence of Temperature on Reaction Time and Yield
| Compound | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| N-(1-cyano-3-phenylpropyl)benzamide | Room Temp | 10 days | 53 | [1] |
| N-(1-cyano-3-phenylpropyl)benzamide | 45 | 3 days | 65 | [1] |
| N-(1-cyanobenzyl)benzamide | Room Temp | 12 days | 65 | [1] |
| N-(1-cyanobenzyl)benzamide | 45 | 3 days | 22 | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of an N-Acylated α-Aminonitrile (Two-Step, One-Pot)
This protocol is adapted from a literature procedure and is designed to minimize byproduct formation by separating the sulfone intermediate formation from the cyanation step.[1]
Step 1: Sulfone Intermediate Formation
-
In a round-bottom flask, dissolve the amide (1.0 eq) and sodium 4-tosylsulfinate (1.2 eq) in a mixture of methanol and water (1:2).
-
Cool the mixture in an ice bath and add the aldehyde (1.1 eq) dropwise.
-
Add formic acid (20 eq) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC until the starting materials are consumed.
-
The sulfone intermediate may precipitate from the reaction mixture and can be collected by filtration.
Step 2: Cyanation
-
Suspend the isolated sulfone intermediate in a suitable solvent such as THF or DMSO.
-
Add potassium cyanide (KCN) (1.5 eq) to the suspension.
-
Stir the reaction at room temperature for 24-72 hours, monitoring by TLC for the formation of the aminonitrile.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (consider deactivation with triethylamine if the product is basic).
Visualizations
Caption: Competing reaction pathways in aminonitrile synthesis.
Caption: Troubleshooting workflow for aminonitrile synthesis.
References
Technical Support Center: Synthesis of 2-Amino-2-(4-ethylphenyl)acetonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the work-up procedure of 2-Amino-2-(4-ethylphenyl)acetonitrile synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the work-up of the Strecker synthesis of this compound.
Q1: After the reaction, I have a thick, oily residue that is difficult to handle. What should I do?
A1: A viscous residue after the reaction is common. Before proceeding with the full work-up, try dissolving the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Gentle warming may be necessary to facilitate dissolution. If the residue persists, it may indicate the presence of polymeric byproducts. In this case, trituration with a non-polar solvent like hexane may help to solidify the desired product, which can then be filtered off.
Q2: I am observing a low yield of the desired product after extraction. What are the potential causes and solutions?
A2: Low yields can stem from several factors during the work-up:
-
Incomplete Extraction: The product may have some solubility in the aqueous layer. Ensure you perform multiple extractions (at least 3-4 times) with an appropriate organic solvent to maximize recovery.[1][2]
-
Product Degradation: The aminonitrile product may be sensitive to acidic or basic conditions used during the work-up.[3] To test for this, you can take a small aliquot of the organic layer before any aqueous washes and compare its TLC to a sample that has been washed. If degradation is suspected, use milder washing conditions, such as a saturated sodium bicarbonate solution instead of a strong base.
-
Emulsion Formation: Emulsions can form at the aqueous-organic interface, trapping the product. To break an emulsion, you can try adding brine (saturated NaCl solution), adding more of the organic solvent, or filtering the mixture through a pad of Celite.
Q3: My final product is impure, showing multiple spots on the TLC plate. How can I improve its purity?
A3: Impurities often arise from side-products of the Strecker reaction or unreacted starting materials.
-
Common Side-Products: A common side-reaction is the formation of the corresponding cyanohydrin from the aldehyde and cyanide.[4] Aldol-type condensation products can also occur.[5]
-
Purification Strategy: Flash column chromatography is a highly effective method for purifying aminonitriles.[2][6] A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities.[2]
-
Washing Steps: Ensure thorough washing of the organic layer during the extraction process. Washing with a dilute acid solution can remove unreacted amine, while a wash with a mild base can remove unreacted aldehyde and cyanohydrin.
Q4: During the aqueous wash, the color of my organic layer changed significantly. Is this normal?
A4: A color change during aqueous washes can indicate a chemical reaction, such as the decomposition of the product or a reaction of impurities. It is advisable to monitor the reaction at each stage using TLC to identify at which step the color change and potential product loss occurs. If the product is found to be unstable, minimizing the contact time with the aqueous phase and using neutral pH water for washing (if possible) is recommended.
Q5: After evaporating the solvent, I can't find my product. Where could it have gone?
A5: While aminonitriles are generally not highly volatile, it's worth checking the solvent in the rotovap trap, especially if excessive heat was used.[3] More likely, the product may be highly soluble in the aqueous layer, or it may have adsorbed onto filtration media if a filtration step was used.[3] Re-extracting the aqueous layers or washing the filtration media with a polar organic solvent and analyzing the extract by TLC can help locate the missing product.
Data Presentation
| Parameter | Representative Value | Source |
| Reaction Time | 18 - 24 hours | [7] |
| Yield | 80 - 95% | [7][8] |
| Purity (after chromatography) | >95% | [2] |
Experimental Protocols
This section provides a detailed methodology for a typical work-up procedure following the Strecker synthesis of this compound.
Materials:
-
Reaction mixture containing this compound
-
Ethyl acetate (or other suitable organic solvent)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Quenching and Initial Extraction:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent like methanol, evaporate the solvent under reduced pressure.
-
Add deionized water to the residue, followed by ethyl acetate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
-
Aqueous Washes:
-
Combine the organic extracts and wash sequentially with:
-
Deionized water (2 x 50 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities.
-
Brine (1 x 50 mL) to aid in the separation of the layers and remove residual water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate to isolate the pure this compound.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product.
-
Visualizations
The following diagram illustrates the general workflow for the work-up and purification of this compound.
Caption: Workflow for the work-up of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. How To [chem.rochester.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. Syntheses of optically active α-amino nitriles by asymmetric transformation of the second kind using a principle of O. Dimroth - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Aminonitrile Compounds
Welcome to the technical support center for the characterization of aminonitrile compounds. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why do my aminonitrile samples exhibit poor stability and what are the common degradation pathways?
A1: Aminonitriles are susceptible to degradation, primarily through hydrolysis and retro-Strecker reactions. Their stability is influenced by factors such as pH, temperature, and the presence of moisture.
-
Hydrolysis: The nitrile group can hydrolyze under acidic or basic conditions to form a primary amide, which can be further hydrolyzed to a carboxylic acid.[1][2] The amine functional group can also influence the reactivity and stability of the molecule.
-
Retro-Strecker Reaction: This is a significant degradation pathway, particularly for α-aminonitriles, where the compound reverts to its constituent aldehyde or ketone, amine, and cyanide. This process is often pH-dependent and can be accelerated by heat.
-
Oxidation: The amine group can be susceptible to oxidation, leading to a complex mixture of degradation products.
To enhance stability, it is recommended to store aminonitrile samples in a dry, inert atmosphere at low temperatures. Handling of these compounds in neutral, anhydrous conditions is also advised whenever possible.
Q2: What are the primary challenges when using mass spectrometry for the characterization of aminonitriles?
A2: Mass spectrometry (MS) can present several challenges in the analysis of aminonitriles:
-
In-source Reactions: Nitriles, including the commonly used solvent acetonitrile, can be reduced to their corresponding amines within the electrospray ionization (ESI) source.[3][4] This can lead to the formation of unexpected adduct ions, complicating spectral interpretation. For instance, adducts with ethylamine ([M+CH3CH2NH2+H]+) have been observed when using acetonitrile as a solvent.[3][4]
-
Fragmentation Patterns: The fragmentation of aminonitriles in the mass spectrometer can be complex. The loss of HCN is a common fragmentation pathway, but rearrangements and multiple fragmentation events can make structural elucidation difficult.
-
Isobaric Interferences: It is possible for different compounds or fragments to have the same nominal mass, leading to potential misidentification, especially in low-resolution mass spectrometers.[5]
To mitigate these issues, it is crucial to use high-resolution mass spectrometry (HRMS) for accurate mass determination.[6] Additionally, careful selection of the ionization method and solvent system can help minimize in-source reactions.
Q3: Why is my aminonitrile compound showing streaking or poor separation during column chromatography?
A3: Poor chromatographic separation of aminonitriles is a frequent issue, often due to their basic nature and potential for on-column degradation.[7]
-
Strong Interaction with Silica Gel: The basic amine group can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and streaking.[7]
-
On-Column Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive aminonitriles, resulting in the elution of impurities along with the target compound.[8]
-
Inappropriate Solvent System: An incorrect choice of eluent can lead to either poor solubility of the compound or insufficient elution strength, resulting in broad peaks or failure to elute.
To address these problems, consider using a deactivated or basic stationary phase, such as alumina or amine-treated silica gel.[7] Alternatively, adding a small amount of a basic modifier, like triethylamine or ammonia, to the mobile phase can help to reduce tailing.[7]
Troubleshooting Guides
Guide 1: Issue - Unexpected or Broad Peaks in ¹H NMR Spectrum
The appearance of unexpected or broad signals in the ¹H NMR spectrum of an aminonitrile can be perplexing. This guide provides a systematic approach to diagnosing and resolving these issues.
Possible Causes and Solutions
| Observation | Potential Cause | Recommended Action |
| Broad singlet, variable chemical shift | Exchangeable N-H proton | Perform a D₂O shake to confirm. The peak should disappear. |
| Multiple sets of peaks for a single compound | Presence of rotamers or diastereomers | Acquire the spectrum at an elevated temperature to observe potential peak coalescence. |
| Complex multiplets, overlapping signals | Low magnetic field strength or signal overlap | Utilize a higher field NMR spectrometer for better signal dispersion.[9] Consider 2D NMR techniques (e.g., COSY, HSQC) for structural elucidation. |
| Appearance of new peaks over time | Sample degradation (e.g., hydrolysis) | Re-purify the sample and acquire the spectrum immediately using an anhydrous NMR solvent. |
Troubleshooting Workflow for NMR Analysis
Caption: A decision tree for troubleshooting common NMR spectral issues.
Detailed Experimental Protocol: D₂O Shake for Identification of N-H Protons
-
Sample Preparation: Dissolve approximately 5-10 mg of the aminonitrile compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mixing: Cap the NMR tube and shake gently for about 30 seconds to ensure thorough mixing.
-
Final Spectrum Acquisition: Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the N-H proton will have disappeared or significantly decreased in intensity in the second spectrum due to proton-deuterium exchange.
Guide 2: Issue - Degradation During HPLC Purification
Aminonitriles can be prone to degradation on reverse-phase HPLC columns, especially when using acidic mobile phases. This guide provides a strategy to mitigate this issue.
Troubleshooting Logic for HPLC Purification
Caption: A logical flowchart for troubleshooting aminonitrile degradation during HPLC.
Detailed Experimental Protocol: HPLC Method Development for Sensitive Aminonitriles
This protocol outlines a starting point for developing a non-degradative HPLC purification method.
-
Column Selection:
-
Start with a robust, wide-pH range C18 column (e.g., Waters XBridge C18, Agilent Zorbax Extend-C18). These columns are designed to be stable at pH values up to 11-12.
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 10 mM ammonium bicarbonate or ammonium formate buffer in water. Adjust the pH to 7.5 with ammonium hydroxide.
-
Organic Phase (B): Use acetonitrile or methanol.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min (for analytical scale).
-
Gradient: Start with a shallow gradient, for example, 5-95% B over 20 minutes.
-
Detection: Use UV detection at a wavelength where the compound has good absorbance (e.g., 254 nm). If the compound lacks a strong chromophore, consider using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.
-
-
Optimization:
-
Inject a small amount of the crude material and analyze the chromatogram for peak shape and the presence of degradation products.
-
Adjust the gradient steepness to improve the separation of the desired product from impurities.
-
If peak shape is still poor, consider adding a small amount of a competing base (e.g., 0.1% triethylamine) to both mobile phases, but ensure this is compatible with your column and detection method.
-
-
Scale-up to Preparative HPLC:
-
Once an effective analytical method is established, scale up the method to a preparative column with a corresponding increase in flow rate and sample loading.[7]
-
References
- 1. Nitrile - Wikipedia [en.wikipedia.org]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of 2-Amino-2-(4-ethylphenyl)acetonitrile: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a detailed validation of the structure of 2-Amino-2-(4-ethylphenyl)acetonitrile, focusing on the powerful techniques of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive analysis of predicted NMR data and compare this method with other common analytical techniques, offering a robust framework for structural elucidation.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like this compound, with its distinct proton and carbon environments, 1H and 13C NMR are particularly informative.
Due to the absence of publicly available experimental spectra for this compound, this guide utilizes predicted NMR data generated from reputable computational models. These predictions serve as a reliable benchmark for structural verification.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) reveals several key signals that correspond to the different types of protons in the molecule. The data is summarized in Table 1.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 (CH₃) | 1.25 | Triplet | 7.6 | 3H |
| H-6 (CH₂) | 2.68 | Quartet | 7.6 | 2H |
| H-1 (CH) | 4.50 | Singlet | - | 1H |
| H-3, H-5 (Aromatic CH) | 7.25 | Doublet | 8.2 | 2H |
| H-2, H-4 (Aromatic CH) | 7.38 | Doublet | 8.2 | 2H |
| NH₂ | ~1.8 (broad) | Singlet | - | 2H |
Note: The chemical shift of the amino (NH₂) protons can be variable and is often observed as a broad singlet that may exchange with deuterium oxide (D₂O).
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides complementary information, identifying the unique carbon environments within this compound. The predicted chemical shifts in CDCl₃ are detailed in Table 2.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7 (CH₃) | 15.4 |
| C-6 (CH₂) | 28.6 |
| C-1 (CH) | 52.0 |
| C-8 (CN) | 121.0 |
| C-3, C-5 (Aromatic CH) | 128.8 |
| C-2, C-4 (Aromatic CH) | 127.0 |
| C-Ar (Quaternary) | 133.0 |
| C-Ar (Quaternary) | 145.0 |
Experimental Protocols
General Protocol for ¹H and ¹³C NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm). The spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used, and for ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each carbon.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, a comprehensive structural validation often involves complementary analytical methods. Table 3 provides a comparison of NMR with other relevant techniques for the analysis of this compound.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed information on molecular structure, connectivity, and stereochemistry. | Non-destructive, provides unambiguous structural data. | Requires a relatively pure sample and can be less sensitive than mass spectrometry. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. | Essential for determining enantiomeric purity. | Does not provide detailed structural information on its own. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula information. | Isomeric and stereoisomeric compounds can be difficult to distinguish. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups (e.g., -C≡N, -NH₂, aromatic C-H). | Fast and simple, good for identifying key functional groups. | Provides limited information on the overall molecular skeleton. |
Workflow for Structural Validation
The logical flow for the structural validation of a synthesized compound like this compound is outlined in the following diagram.
Caption: A flowchart illustrating the typical workflow for the structural validation of a synthesized organic compound.
A Comparative Guide to HPLC Purity Assessment of 2-Amino-2-(4-ethylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Amino-2-(4-ethylphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The document outlines different chromatographic approaches, presents illustrative experimental data for comparison, and provides detailed protocols to aid in method selection and implementation.
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. HPLC is a cornerstone technique for separating, identifying, and quantifying compounds and their potential impurities.[2] For a molecule like this compound, which contains a chiral center, purity assessment must address both chemical purity (related substances) and enantiomeric purity.[3] This guide compares two primary HPLC methodologies: a standard Reversed-Phase (RP-HPLC) method for achiral purity and a Chiral HPLC method for enantiomeric separation.
Comparative Analysis of HPLC Methods
The selection of an HPLC method is contingent on the analytical objective. For routine quantification and identification of process-related impurities, a robust RP-HPLC method is often sufficient. However, when stereoisomeric purity is critical, a specialized chiral method is mandatory.[4][5]
The following table summarizes illustrative performance data for two distinct HPLC methods applicable to this compound. The data assumes the presence of two potential process-related impurities: Impurity A (4-ethylbenzaldehyde, a potential starting material) and Impurity B (the opposite enantiomer).
Table 1: Comparison of Illustrative HPLC Method Performance
| Parameter | Method 1: Achiral RP-HPLC | Method 2: Chiral HPLC |
| Objective | Chemical Purity & Related Substances | Enantiomeric Purity |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Chiral Stationary Phase (CSP), e.g., Amylose-based, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)[6][7] | Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 220 nm | 220 nm |
| Retention Time (Main Peak) | ~ 5.8 min | ~ 9.2 min (R-enantiomer) |
| Resolution (vs. Impurity A) | > 2.0 | Not applicable |
| Resolution (vs. Impurity B) | 0 (Co-elution) | > 1.8 |
| Limit of Quantification (LOQ) | ~ 0.05% | ~ 0.05% |
| Primary Application | Quantifying process impurities and degradation products. | Determining enantiomeric excess (% ee) and quantifying the unwanted enantiomer. |
Logical Workflow for Method Selection
The selection of an appropriate analytical method is a critical step in chemical analysis. The following diagram illustrates a logical workflow for choosing between an achiral and a chiral HPLC method for purity assessment.
References
- 1. 2-Amino-2-phenylacetonitrile | 16750-42-8 | Benchchem [benchchem.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. This compound (746571-09-5) for sale [vulcanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
A Comparative Analysis of the Biological Activities of 2-Amino-2-(4-ethylphenyl)acetonitrile and 2-amino-2-phenylacetonitrile
A guide for researchers, scientists, and drug development professionals on the current state of knowledge and potential future research directions.
The landscape of drug discovery is continually evolving, with a constant search for novel molecular scaffolds that can be tailored to exhibit specific biological activities. Among these, aminonitriles have emerged as a versatile class of compounds with a broad spectrum of potential therapeutic applications, including antimicrobial and anticancer properties. This guide provides a comparative overview of two such aminonitriles: 2-Amino-2-(4-ethylphenyl)acetonitrile and its structural analog, 2-amino-2-phenylacetonitrile.
This document aims to objectively present the available data on their biological activities, highlight the current gaps in knowledge, and propose experimental pathways to elucidate their comparative pharmacological profiles.
Introduction to the Compounds
2-amino-2-phenylacetonitrile is a well-established chemical intermediate used in the synthesis of various biologically active molecules.[1] Its structure, featuring a primary amine and a nitrile group attached to the same benzylic carbon, provides a reactive scaffold for further chemical modifications. This compound is a derivative of 2-amino-2-phenylacetonitrile, distinguished by an ethyl group at the para-position of the phenyl ring. This substitution is expected to alter the molecule's lipophilicity and steric properties, which could, in turn, influence its biological activity.
While 2-amino-2-phenylacetonitrile has been mentioned in the context of potential antitumor and neuroprotective effects, and as an inhibitor of the enzyme Cytochrome P450 1A2 (CYP1A2), there is a notable scarcity of quantitative biological data in the public domain.[2][3] The biological activity of this compound is even less characterized, with available information primarily identifying it as a chemical building block.
Comparative Data
Due to the limited availability of direct comparative studies, this section presents a summary of the known properties of each compound. It is important to note the significant data gap regarding the biological activity of this compound.
Table 1: Physicochemical Properties
| Property | This compound | 2-amino-2-phenylacetonitrile |
| Molecular Formula | C₁₀H₁₂N₂ | C₈H₈N₂ |
| Molecular Weight | 160.22 g/mol | 132.16 g/mol |
| Structure | ||
| CAS Number | 746571-09-5 | 16750-42-8 |
Table 2: Biological Activity Data (Qualitative)
| Biological Activity | This compound | 2-amino-2-phenylacetonitrile |
| Antimicrobial | Data not available | Mentioned as a potential activity for the aminonitrile class.[4] |
| Anticancer | Data not available | Preliminary studies suggest potential antitumor activity.[3] |
| Neuroprotective | Data not available | Some studies indicate potential neuroprotective properties.[3] |
| Enzyme Inhibition | Data not available | Acts as an inhibitor of Cytochrome P450 1A2 (CYP1A2).[2] |
Proposed Experimental Protocols for Comparative Analysis
To address the current knowledge gap, a systematic comparative evaluation of these two compounds is necessary. The following experimental protocols are proposed as a starting point for researchers.
In Vitro Cytotoxicity Assay
Objective: To determine and compare the cytotoxic effects of this compound and 2-amino-2-phenylacetonitrile against a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions.
-
Compound Preparation: Prepare stock solutions of both compounds in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final concentrations.
-
Cell Treatment: Seed the cells in 96-well plates and, after 24 hours, treat them with varying concentrations of each compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
MTT Assay: After a 48 or 72-hour incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. The viable cells will reduce MTT to formazan.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the percentage of cell viability for each concentration and determine the IC50 (half-maximal inhibitory concentration) value for each compound against each cell line.
Antimicrobial Susceptibility Testing
Objective: To assess and compare the antimicrobial activity of the two compounds against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganism Strains: Select a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Broth Microdilution Method: Prepare serial dilutions of each compound in a 96-well plate containing appropriate growth media.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates under appropriate conditions for each microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing Potential Research Pathways
The following diagrams, generated using the DOT language, illustrate a proposed workflow for a comprehensive comparative study and a hypothetical signaling pathway that could be investigated based on the known activities of related compounds.
Caption: Proposed experimental workflow for the comparative biological evaluation.
Caption: Hypothetical enzyme inhibition signaling pathway.
Conclusion and Future Outlook
The comparison between this compound and 2-amino-2-phenylacetonitrile highlights a significant opportunity for further research. While the parent compound, 2-amino-2-phenylacetonitrile, shows preliminary indications of interesting biological activities, the ethyl-substituted derivative remains largely unexplored. The structural modification in this compound offers the potential for altered potency, selectivity, and pharmacokinetic properties.
The proposed experimental workflows provide a roadmap for a systematic investigation into the comparative biological activities of these compounds. Such studies are crucial for understanding their structure-activity relationships and for determining their potential as lead compounds in drug discovery programs. Future research should focus on generating robust quantitative data to enable a thorough and objective comparison, which will ultimately guide the rational design of more potent and selective aminonitrile-based therapeutic agents.
References
A Comparative Guide to Confirming the Enantiomeric Purity of 2-Amino-2-(4-ethylphenyl)acetonitrile
The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceutical compounds. For a molecule like 2-Amino-2-(4-ethylphenyl)acetonitrile, a key intermediate in various synthetic pathways, ensuring a high enantiomeric excess (% ee) is paramount for achieving the desired pharmacological activity and avoiding potential off-target effects. This guide provides a comparative analysis of the three most prevalent and reliable analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Overview of Analytical Methodologies
Each technique offers distinct advantages and is suited for different analytical challenges. The choice of method often depends on factors such as sample volatility, availability of instrumentation, required sensitivity, and the need for sample derivatization. Chiral chromatography is currently the most widely used method due to its accuracy and reliability.[1]
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1] | High accuracy and precision; applicable to a wide range of compounds; established as a standard method.[2][3] | Method development can be time-consuming; requires specialized and expensive chiral columns. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase.[4] | Excellent resolution and high sensitivity, especially when coupled with a mass spectrometer (MS).[5] | Requires analytes to be volatile and thermally stable; often necessitates chemical derivatization.[4][6] |
| Chiral NMR Spectroscopy | Enantiomers are converted into diastereomers (via derivatization) or form transient diastereomeric complexes (with a solvating or shift agent), which exhibit distinct signals in the NMR spectrum.[7][8] | Provides unequivocal structural information; allows direct measurement of enantiomeric ratio by signal integration.[8] | Lower sensitivity compared to chromatographic methods; may require chiral reagents that can be expensive.[7] |
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric purity assessment. The separation occurs as the sample is passed through a column packed with a chiral stationary phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes results in different retention times, allowing for their separation and quantification.[1] Polysaccharide-based CSPs are particularly effective for resolving a wide array of chiral compounds, including amines.[9]
Experimental Protocol
-
Sample Preparation: Dissolve an accurately weighed amount of this compound (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (Isopropanol), typically in a 90:10 (v/v) ratio. The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) with the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.[1]
Illustrative Data
| Enantiomer | Retention Time (min) | Peak Area | Area % |
| (R)-enantiomer | 8.52 | 145,600 | 4.8 |
| (S)-enantiomer | 10.24 | 2,891,500 | 95.2 |
| Calculation | % ee = 90.4% |
Workflow Diagram: Chiral HPLC Analysis
References
- 1. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. stereoelectronics.org [stereoelectronics.org]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
"benchmarking the efficiency of catalysts for aminonitrile synthesis"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various catalytic systems for the synthesis of α-aminonitriles, a critical class of intermediates in the preparation of α-amino acids and numerous pharmaceuticals. The efficiency of different catalysts is benchmarked based on yield, selectivity, and operational conditions, supported by experimental data from recent literature.
Introduction: Pathways to Aminonitriles
The synthesis of α-aminonitriles is predominantly achieved through two primary pathways: the Strecker reaction and the oxidative cyanation of amines.
-
The Strecker Reaction : First reported in 1850, this is the most established and widely utilized method.[1] It is a three-component condensation reaction involving an aldehyde or ketone, an amine, and a cyanide source.[1][2]
-
Oxidative Cyanation : Also known as cross-dehydrogenative coupling (CDC), this more recent approach involves the functionalization of a carbon-hydrogen (C-H) bond adjacent to the nitrogen atom in a tertiary or secondary amine.[1][3][4][5] This method often employs transition metal catalysts or photocatalysts in the presence of an oxidant.[3][4][5]
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental footprint of these reactions. Catalysts can be broadly categorized as homogeneous or heterogeneous, each with distinct advantages and disadvantages.[6][7]
Catalyst Comparison: Homogeneous vs. Heterogeneous
The choice between a homogeneous and a heterogeneous catalyst is a critical decision in process development, impacting reaction kinetics, product separation, and catalyst reusability.
-
Homogeneous Catalysts : These catalysts exist in the same phase as the reactants, typically in a liquid phase.[6][8] This ensures high contact and diffusivity, often leading to higher activity and selectivity under milder reaction conditions.[6][9] However, their separation from the product mixture can be complex and costly.[6][9]
-
Heterogeneous Catalysts : These operate in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[6][8] Their primary advantage is the ease of separation and recycling, which is crucial for sustainable industrial processes.[4][6][7] While potentially less selective than their homogeneous counterparts, recent advancements in materials like metal-organic frameworks (MOFs) and functionalized nanoparticles are closing this gap.[4][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organocatalytic-synthesis-of-aminonitriles-a-review - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. eolss.net [eolss.net]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. ethz.ch [ethz.ch]
- 10. Metal–organic framework - Wikipedia [en.wikipedia.org]
Comparative Reactivity of 2-Aryl-2-Aminoacetonitriles: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle differences in the reactivity of 2-aryl-2-aminoacetonitriles is crucial for optimizing reaction conditions and designing novel synthetic pathways. This guide provides a comparative analysis of the reactivity of various 2-aryl-2-aminoacetonitriles, with a focus on the influence of aryl substituents on their chemical behavior. The information presented herein is supported by established principles of physical organic chemistry and adapted from published experimental methodologies.
Introduction to 2-Aryl-2-Aminoacetonitriles
2-Aryl-2-aminoacetonitriles, often referred to as α-aminonitriles, are versatile synthetic intermediates, most notably in the Strecker synthesis of α-amino acids.[1][2] Their chemical reactivity is primarily centered around the amino and nitrile functional groups, as well as the benzylic carbon to which they are attached. The electronic nature of the substituent on the aryl ring can significantly influence the stability of intermediates and transition states in reactions involving these molecules, thereby affecting their overall reactivity. Theoretical calculations have suggested that α-aminonitriles are inherently more reactive than many other types of nitriles, a characteristic that is further modulated by their substitution pattern.[2]
Comparative Reactivity in Hydrolysis
The hydrolysis of 2-aryl-2-aminoacetonitriles to their corresponding α-amino acids is a fundamental transformation. This reaction typically proceeds in two main stages: the hydrolysis of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. The rate-determining step can be influenced by the reaction conditions and the electronic properties of the aryl substituent.
Electron-withdrawing groups (EWGs) on the aryl ring are expected to increase the electrophilicity of the nitrile carbon, thereby accelerating the initial attack by water or hydroxide ions. Conversely, electron-donating groups (EDGs) should decrease the electrophilicity of the nitrile carbon, leading to a slower rate of hydrolysis. This trend can be rationalized by considering the stability of the tetrahedral intermediate formed during the nucleophilic attack on the nitrile.
Table 1: Predicted Relative Rates of Hydrolysis for Various 2-Aryl-2-Aminoacetonitriles
| Aryl Substituent (X) | Hammett Constant (σp) | Predicted Relative Rate of Hydrolysis |
| -NO₂ (Nitro) | 0.78 | Fastest |
| -CN (Cyano) | 0.66 | Fast |
| -Cl (Chloro) | 0.23 | Moderate |
| -H (Unsubstituted) | 0.00 | Baseline |
| -CH₃ (Methyl) | -0.17 | Slow |
| -OCH₃ (Methoxy) | -0.27 | Slower |
| -N(CH₃)₂ (Dimethylamino) | -0.83 | Slowest |
Note: The relative rates presented are hypothetical and based on established principles of the Hammett equation. Actual experimental values may vary.
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-2-Aminoacetonitriles (Strecker Synthesis)
This protocol is a generalized procedure adapted from known Strecker synthesis methodologies.[1][2]
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Ammonium chloride (1.2 eq)
-
Sodium cyanide (1.2 eq)
-
Methanol
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in a 1:1 mixture of methanol and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.2 eq) in water to the cooled mixture with vigorous stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-aryl-2-aminoacetonitrile.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Kinetic Analysis of the Hydrolysis of 2-Aryl-2-Aminoacetonitriles
This protocol outlines a general method for monitoring the hydrolysis of 2-aryl-2-aminoacetonitriles.
Materials:
-
Synthesized 2-aryl-2-aminoacetonitrile
-
Aqueous buffer solution of desired pH (e.g., phosphate or borate buffer)
-
Internal standard for chromatography (e.g., a stable aromatic compound not present in the reaction)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Prepare a stock solution of the 2-aryl-2-aminoacetonitrile and the internal standard in a suitable solvent (e.g., acetonitrile or methanol).
-
Initiate the hydrolysis reaction by adding a known volume of the stock solution to a pre-heated aqueous buffer solution in a thermostated reaction vessel.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by rapid cooling and addition of a quenching agent if necessary).
-
Analyze the quenched aliquots by HPLC or GC to determine the concentration of the remaining 2-aryl-2-aminoacetonitrile relative to the internal standard.
-
Plot the concentration of the reactant versus time and determine the rate constant for the hydrolysis reaction.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved in the study of 2-aryl-2-aminoacetonitriles, the following diagrams have been generated using the DOT language.
References
A Guide to Cross-Validation of Analytical Methods for Aminonitrile Quantification
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods is paramount. This is particularly true for the quantification of aminonitriles, a class of compounds integral to various pharmaceutical agents. Cross-validation of analytical methods provides a robust framework for comparing and verifying the consistency of results obtained from different analytical techniques or laboratories. This guide offers a comparative overview of commonly employed analytical methods for aminonitrile quantification, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The quantification of aminonitriles, such as the gliptin class of drugs, is predominantly achieved through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of validation parameters for various aminonitriles using these techniques.
HPLC Methods for Aminonitrile Quantification
HPLC with UV detection is a widely used technique for the quantification of aminonitriles in bulk drug substances and pharmaceutical dosage forms. It offers a balance of performance and cost-effectiveness.
| Analyte | Linearity (µg/mL) | Accuracy (%) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| Sitagliptin | 5-30 | 99.89 | < 2.0 | 0.0011 | 0.0033 |
| 20-150 | - | < 2.0 | - | - | |
| 100-1000 | - | - | 10 | 30 | |
| Vildagliptin | 4-34 | - | - | 0.0040 | - |
| 20-80 | 99.73 | - | 0.63 | 2.82 | |
| 25-150 | - | - | - | - | |
| Linagliptin | 2-12 | - | < 2.0 | - | 0.2300 |
| 10-30 | 99.7 | - | - | - | |
| 40-60 | 99.48-100.22 | < 2.0 | 0.05 | 0.15 | |
| Saxagliptin | 0.2-1.2 | - | - | 0.029 | 0.096 |
LC-MS/MS Methods for Aminonitrile Quantification
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations of aminonitriles need to be quantified in complex biological matrices.
| Analyte | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | LOQ (ng/mL) |
| Saxagliptin | 10–150 | - | - | 10 |
| Metformin, Linagliptin, Saxagliptin | 50–5000 | 94-102 | 4.67 | - |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for HPLC and LC-MS/MS analysis of aminonitriles.
General HPLC Method Protocol for Sitagliptin
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 0.01M potassium dihydrogen phosphate (KH2PO4) and methanol in a 50:50 (v/v) ratio, with the pH adjusted to 2.5 using orthophosphoric acid.[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Detection Wavelength: 267 nm.[1]
-
Sample Preparation: For bulk drug analysis, a standard stock solution is prepared by dissolving the accurately weighed compound in the mobile phase. For tablet analysis, a number of tablets are weighed, ground to a fine powder, and a portion equivalent to a single dose is dissolved in the mobile phase, followed by sonication and filtration.
General LC-MS/MS Method Protocol for Saxagliptin
-
Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer.[2]
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[3]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% formic acid in water. A typical composition is 60:40 (v/v) acetonitrile:0.1% formic acid.[3]
-
Flow Rate: 0.120 mL/min.[3]
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Sample Preparation: For tablet dosage forms, a powder equivalent to the labeled amount of saxagliptin is dissolved in a suitable diluent, filtered, and then further diluted with the mobile phase to the desired concentration.[2]
Cross-Validation Workflow
Cross-validation is essential when comparing results from two different analytical methods or from the same method performed in different laboratories.[4] The process ensures that the data is reliable and comparable.
References
Evaluation of Drug-Like Properties of 2-Amino-2-(4-ethylphenyl)acetonitrile Derivatives: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the characterization of the drug-like properties of 2-Amino-2-(4-ethylphenyl)acetonitrile and its derivatives. At present, there is a lack of published experimental data and in silico predictions for key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters for this specific class of compounds.
While the parent compound, this compound, is commercially available and its basic chemical structure is known, in-depth studies evaluating its potential as a drug candidate are not publicly accessible.[1][2] This guide, therefore, serves to highlight the absence of this critical information and to provide a framework for the types of evaluations that would be necessary to ascertain the therapeutic potential of this compound class.
I. Physicochemical Properties and In Silico Predictions
A foundational step in drug discovery is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) properties through computational, or in silico, models.[3][4] These predictive studies help to identify potential liabilities early in the development process, saving time and resources. For a thorough evaluation of this compound derivatives, a comparative in silico analysis against a reference drug would be essential.
Table 1: Hypothetical In Silico ADMET Prediction Comparison
| Property | This compound Derivative (Example) | Reference Drug (e.g., Phenylacetonitrile-based CNS Agent) | Ideal Range for Oral Bioavailability |
| Molecular Weight ( g/mol ) | Data not available | ~132.16 (for 2-amino-2-phenylacetonitrile)[5] | < 500 |
| LogP (Octanol/Water Partition Coefficient) | Data not available | ~0.8 (for 2-amino-2-phenylacetonitrile)[5] | < 5 |
| Hydrogen Bond Donors | Data not available | 1 (for 2-amino-2-phenylacetonitrile)[5] | ≤ 5 |
| Hydrogen Bond Acceptors | Data not available | 2 (for 2-amino-2-phenylacetonitrile)[5] | ≤ 10 |
| Polar Surface Area (Ų) | Data not available | ~49.8 (for 2-amino-2-phenylacetonitrile)[5] | < 140 |
| Blood-Brain Barrier (BBB) Permeability | Data not available | Data not available | BBB+ for CNS drugs |
| Human Intestinal Absorption (%) | Data not available | Data not available | > 80% |
| CYP450 Inhibition (e.g., 2D6, 3A4) | Data not available | Data not available | Non-inhibitor |
| hERG Inhibition | Data not available | Data not available | Non-inhibitor |
| Ames Mutagenicity | Data not available | Data not available | Non-mutagenic |
This table is for illustrative purposes only and does not contain actual data.
II. Experimental Protocols for In Vitro ADMET Assays
Following promising in silico results, a series of in vitro experiments would be necessary to validate the predictions and provide concrete data on the drug-like properties.
1. Solubility Assay:
-
Method: A common method is the kinetic solubility assay using nephelometry. The compound is dissolved in DMSO and then diluted into an aqueous buffer at various pH values (e.g., 4.0, 6.5, 7.4) to mimic physiological conditions. The concentration at which the compound precipitates is determined by measuring light scattering.
-
Data Output: Aqueous solubility (in µM or µg/mL) at different pH levels.
2. Permeability Assay (PAMPA):
-
Method: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption. A solution of the test compound is added to a donor plate, and a lipid-coated filter on an acceptor plate is placed on top. The amount of compound that crosses the artificial membrane into the acceptor plate over time is quantified, typically by UV-Vis spectroscopy or LC-MS.
-
Data Output: Permeability coefficient (Pe in cm/s).
3. Metabolic Stability Assay:
-
Method: The compound is incubated with liver microsomes (human, rat, or mouse) or hepatocytes, which contain key drug-metabolizing enzymes like Cytochrome P450s. The concentration of the parent compound is measured at different time points using LC-MS/MS to determine the rate of metabolism.
-
Data Output: In vitro half-life (t½ in min) and intrinsic clearance (CLint in µL/min/mg protein).
4. Cytotoxicity Assay (e.g., MTT Assay):
-
Method: A cell line (e.g., HepG2 for liver toxicity) is incubated with varying concentrations of the test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of the cells, which correlates with cell viability. A reduction in metabolic activity indicates cytotoxicity.
-
Data Output: IC50 value (the concentration at which 50% of cell viability is inhibited).
III. Visualizing the Drug Discovery Workflow
The process of evaluating a new chemical entity, from initial design to preclinical candidate selection, is a complex workflow.
Caption: A generalized workflow for the evaluation of drug-like properties.
IV. Potential Signaling Pathways
Given the structural similarity of the core scaffold to other biologically active aminonitriles, these derivatives could potentially interact with a variety of biological targets. For instance, some α-aminonitrile compounds have been investigated as inhibitors of enzymes like dipeptidyl peptidases or cathepsins. Without specific biological activity data for this compound derivatives, any depiction of a signaling pathway would be purely speculative.
Caption: A hypothetical enzyme inhibition pathway.
The development of novel therapeutics requires a rigorous and systematic evaluation of their drug-like properties. While the chemical scaffold of this compound derivatives may hold promise, the current lack of published data on their ADMET profiles makes it impossible to assess their potential as viable drug candidates. The framework and methodologies outlined in this guide provide a roadmap for the future research that is critically needed to characterize this compound class and determine its therapeutic utility. Researchers and drug development professionals are encouraged to undertake such studies to fill this knowledge gap.
References
- 1. This compound (746571-09-5) for sale [vulcanchem.com]
- 2. 746571-09-5|this compound|BLD Pharm [bldpharm.com]
- 3. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Amino-2-(4-ethylphenyl)acetonitrile
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Amino-2-(4-ethylphenyl)acetonitrile, a compound that requires careful management as hazardous waste.
Immediate Safety and Hazard Information
Quantitative Hazard Data for 2-Amino-2-phenylacetonitrile (as a proxy)
| Hazard Class | GHS Hazard Code | Hazard Statement |
| Acute toxicity, oral | H302 | Harmful if swallowed[1] |
| Acute toxicity, dermal | H312 | Harmful in contact with skin[1] |
| Skin corrosion/irritation | H315 | Causes skin irritation[1][5] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[1][5] |
| Acute toxicity, inhalation | H332 | Harmful if inhaled[1] |
Experimental Protocol for Proper Disposal
The recommended procedure for the disposal of this compound is to treat it as a hazardous waste and arrange for its collection and disposal by a licensed environmental waste management company. Chemical treatment or neutralization in the laboratory is not recommended without a validated protocol specific to this compound, due to the potential for hazardous reactions and the release of toxic substances.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Waste Segregation:
-
Waste Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Arrange for Professional Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure research environment and maintaining regulatory compliance.
References
- 1. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 4. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 5. 2-Amino-2-phenylacetonitrile hydrochloride | C8H9ClN2 | CID 40837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.ie [fishersci.ie]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. epa.gov [epa.gov]
- 12. 1926.252 - Disposal of waste materials. | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 2-Amino-2-(4-ethylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2-Amino-2-(4-ethylphenyl)acetonitrile (CAS No. 746571-09-5). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. The primary hazards identified include:
-
Harmful if swallowed (H302)[1]
-
Harmful in contact with skin (H312)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye damage (H318)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
Due to the potential for serious eye damage and skin irritation, appropriate personal protective equipment must be worn at all times.
| Personal Protective Equipment (PPE) | Specifications |
| Hand Protection | Chemical-resistant nitrile gloves are required. Nitrile offers good resistance to a wide range of chemicals, including nitriles and amino compounds.[2][3][4][5][6] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes.[5] |
| Skin and Body Protection | A lab coat or chemical-resistant apron must be worn to prevent skin contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for minimizing exposure.
Workflow for Safe Handling:
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning work.
-
Ensure a chemical fume hood is operational and the work area is clean.
-
Put on all required PPE: nitrile gloves, safety goggles, and a lab coat.
-
-
Handling:
-
Conduct all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][8][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][10] |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact a hazardous materials response team.[10][11] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Workflow:
Step-by-Step Disposal Protocol:
-
Segregation:
-
Do not mix waste containing this compound with other waste streams.
-
-
Solid Waste:
-
Contaminated items such as gloves, weigh paper, and absorbent materials should be placed in a clearly labeled, sealed plastic bag.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Final Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[12]
-
References
- 1. This compound | 746571-09-5 [sigmaaldrich.com]
- 2. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 5. armbrustusa.com [armbrustusa.com]
- 6. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. echemi.com [echemi.com]
- 11. nj.gov [nj.gov]
- 12. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
